molecular formula C33H44N7O21P B1682253 Thermopterin CAS No. 135745-46-9

Thermopterin

Cat. No.: B1682253
CAS No.: 135745-46-9
M. Wt: 905.7 g/mol
InChI Key: RDYYPTCITXXAIS-UHFFFAOYSA-N
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Description

Thermopterin has been reported in Methanoculleus thermophilus with data available.
from Methanoculleus thermophilicum;  structure given in first source

Properties

CAS No.

135745-46-9

Molecular Formula

C33H44N7O21P

Molecular Weight

905.7 g/mol

IUPAC Name

2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-7-yl)ethylamino]-2,5-dihydroxyphenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C33H44N7O21P/c1-11(15-8-35-24-28(37-15)39-33(34)40-30(24)53)36-13-6-16(41)12(4-17(13)42)5-18(43)25(49)19(44)9-58-32-27(51)26(50)21(60-32)10-59-62(56,57)61-20(2-3-22(45)46)29(52)38-14(31(54)55)7-23(47)48/h4,6,8,11,14,18-21,25-27,32,36,41-44,49-51H,2-3,5,7,9-10H2,1H3,(H,38,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H3,34,37,39,40,53)

InChI Key

RDYYPTCITXXAIS-UHFFFAOYSA-N

Isomeric SMILES

CC(C1=CN=C2C(=NC(=NC2=O)N)N1)NC3=C(C=C(C(=C3)O)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)O)O)O)O)O)O

Canonical SMILES

CC(C1=CN=C2C(=NC(=NC2=O)N)N1)NC3=C(C=C(C(=C3)O)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thermopterin; 

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Architecture of Thermopterin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Deep within the metabolic labyrinth of the thermophilic archaeon Methanoculleus thermophilicum, a unique and vital cofactor known as Thermopterin plays a crucial role in the organism's energy production. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical structure, biological significance, and experimental analysis of this compound.

Core Chemical Identity

This compound is a complex pterin derivative, a class of heterocyclic compounds fundamental to numerous biological processes. While sharing a foundational pterin core, this compound possesses a unique and intricate side-chain that distinguishes it from other known methanopterins. Its systematic IUPAC name is (2-((((5-((5-(4-((1-(2-amino-4-oxo-3,4-dihydropteridin-7-yl)ethyl)amino)-2,5-dihydroxyphenyl)-2,3,4-trihydroxypentyl)oxy)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-4-carboxybutanoyl)aspartic acid .

For clarity and comparative analysis, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃₃H₄₄N₇O₂₁P
Molecular Weight 905.71 g/mol
CAS Number 135745-46-9

Visualizing the Molecular Framework

To facilitate a deeper understanding of its complex stereochemistry and functional group arrangement, a two-dimensional chemical structure of this compound is provided below. This visual representation is crucial for researchers engaged in molecular modeling, inhibitor design, and mechanistic studies.

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Biological Significance: A Key Player in Methanogenesis

This compound is a vital cofactor in the metabolic machinery of Methanoculleus thermophilicum, a hydrogenotrophic methanogen. Pterin derivatives, in general, are essential for one-carbon (C1) transfer reactions. In the context of methanogenesis, these molecules act as carriers for C1 units during the reduction of carbon dioxide (CO₂) to methane (CH₄), a central energy-yielding pathway for these organisms.[1]

While the precise signaling pathways involving this compound are yet to be fully elucidated, its role as a C1 carrier positions it at the heart of the methanogenic cascade. The logical flow of its involvement can be conceptualized as follows:

Thermopterin_Metabolic_Role CO2 Carbon Dioxide (CO2) C1_Carrier C1 Carrier (e.g., Methanofuran) CO2->C1_Carrier Initial Fixation Thermopterin_Reduced Reduced this compound C1_Carrier->Thermopterin_Reduced C1 Transfer C1_this compound C1-Bound this compound Methane Methane (CH4) C1_this compound->Methane Stepwise Reduction Pterin_Analysis_Workflow cluster_Isolation Isolation cluster_Characterization Characterization Cell_Culture Methanoculleus thermophilicum Culture Cell_Lysis Anaerobic Cell Lysis Cell_Culture->Cell_Lysis Centrifugation Ultracentrifugation Cell_Lysis->Centrifugation Anion_Exchange Anion-Exchange Chromatography Centrifugation->Anion_Exchange RP_HPLC Reversed-Phase HPLC Anion_Exchange->RP_HPLC UV_Vis UV-Vis Spectroscopy RP_HPLC->UV_Vis Fluorescence Fluorescence Spectroscopy RP_HPLC->Fluorescence MS Mass Spectrometry RP_HPLC->MS NMR NMR Spectroscopy RP_HPLC->NMR

References

Whitepaper: Discovery and Characterization of Novel Thermostable Bioactive Compounds from Thermophilic Green Algae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract:

The exploration of extremophilic organisms for novel bioactive compounds represents a significant frontier in biotechnology and drug discovery. Thermophilic green algae (Chlorophyta), thriving in geothermal environments, have evolved unique biochemical pathways to produce a diverse array of secondary metabolites. These compounds, adapted to high-temperature conditions, possess inherent thermostability, making them attractive candidates for pharmaceutical and industrial applications. This technical guide outlines a comprehensive framework for the discovery, characterization, and preliminary evaluation of novel, thermostable bioactive compounds from these unique microorganisms. While the specific compound "thermopterin" is not documented in current scientific literature, this paper presents a systematic approach for the identification of analogous thermostable molecules. The methodologies detailed herein provide a roadmap for researchers seeking to unlock the biotechnological potential of thermophilic green algae.

Introduction to Thermophilic Green Algae and their Biotechnological Potential

Thermophilic green algae are eukaryotic microorganisms that inhabit high-temperature environments such as hot springs, geysers, and volcanic soils, with optimal growth temperatures ranging from 45°C to 60°C. Their ability to not only survive but flourish in these extreme conditions is attributed to a suite of physiological and biochemical adaptations, including the production of thermostable enzymes and protective secondary metabolites.[1][2]

The secondary metabolites produced by green algae are structurally diverse, encompassing a wide range of chemical classes including alkaloids, terpenoids, phenolic compounds, and complex polysaccharides.[3][4][5][6] These molecules often exhibit potent biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.[6][7] The inherent thermal stability of compounds derived from thermophilic species offers a significant advantage in various applications, from industrial processes requiring high temperatures to pharmaceutical formulations demanding long shelf-life and stability.

This guide provides a detailed overview of the experimental pipeline for the discovery of novel thermostable compounds from thermophilic green algae, from bioprospecting to structural elucidation.

Bioprospecting and Isolation of Thermophilic Green Algae

The successful discovery of novel bioactive compounds begins with the targeted collection and isolation of promising microbial candidates.

2.1. Sample Collection:

Samples of water, sediment, and microbial mats should be collected from geothermal environments such as hot springs. It is crucial to record the physical and chemical parameters of the collection site, including temperature, pH, and conductivity, as this data provides context for the organism's growth requirements.

2.2. Isolation and Purification of Axenic Cultures:

A pure, single-species (axenic) culture is essential for consistent production of the target metabolites.

Experimental Protocol: Isolation of Thermophilic Green Algae

  • Enrichment Culture: Inoculate a small aliquot of the environmental sample into a sterile, liquid growth medium (e.g., Bold's Basal Medium) adjusted to the pH of the collection site. Incubate at an elevated temperature (e.g., 50°C) under continuous illumination (approximately 100 µmol photons m⁻² s⁻¹).

  • Serial Dilution and Plating: After several days of growth in the enrichment culture, perform serial dilutions and plate the dilutions onto solid agar medium of the same composition.

  • Colony Picking and Purification: Incubate the plates under the same conditions of temperature and light. Individual algal colonies are then repeatedly sub-cultured onto fresh plates until an axenic culture is obtained. Purity can be verified by microscopy and by plating on nutrient-rich media to check for bacterial or fungal contamination.

Cultivation and Biomass Production

For the production of sufficient biomass for chemical analysis, controlled laboratory cultivation is necessary.

Experimental Protocol: Laboratory-Scale Cultivation

  • Inoculum Preparation: Grow a seed culture of the isolated thermophilic green alga in liquid medium to a desired cell density.

  • Bioreactor Cultivation: Inoculate a larger volume of sterile medium in a photobioreactor. Maintain the temperature at the organism's optimum (e.g., 50°C) and provide continuous illumination. The culture should be aerated with filtered air, potentially enriched with CO₂, to enhance growth.

  • Harvesting: Monitor the culture growth by measuring optical density. Harvest the algal biomass during the late exponential or early stationary phase by centrifugation or filtration. The harvested biomass should be lyophilized (freeze-dried) and stored at -20°C until extraction.

Data Presentation: Growth Characteristics

ParameterValue
Optimal Growth Temperature50°C
pH Range for Growth6.5 - 8.0
Doubling Time at Optimal Temperature24 hours
Biomass Yield (Dry Weight)1.5 g/L

Table 1: Hypothetical growth characteristics of a novel thermophilic green algal isolate.

Extraction and Bioassay-Guided Fractionation of Bioactive Compounds

The process of identifying a novel bioactive compound from a crude extract is guided by biological assays.

Experimental Protocol: Extraction and Fractionation

  • Solvent Extraction: The lyophilized biomass is sequentially extracted with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their chemical properties.

  • Bioassay: Each crude extract is tested for the desired biological activity. For a "this compound-like" compound, a key assay would be to assess the thermal stability of its biological activity (e.g., enzyme inhibition after heat treatment).

  • Chromatographic Fractionation: The most active crude extract (e.g., the ethyl acetate extract) is then subjected to further separation using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Iterative Bioassays: Each fraction obtained from chromatography is tested in the bioassay. The most active fractions are selected for further rounds of purification until a pure, active compound is isolated.

Data Presentation: Bioactivity of Extracts and Fractions

Extract/FractionYield (mg) from 10g BiomassIC₅₀ (µg/mL)IC₅₀ after 1hr at 60°C (µg/mL)
Hexane Extract150>100>100
Ethyl Acetate Extract3502528
Methanol Extract5008095
EA Fraction 150>100>100
EA Fraction 21201011
EA Fraction 3805560
Pure Compound1522.2

Table 2: Hypothetical results from bioassay-guided fractionation of a thermophilic green algal extract, demonstrating the thermal stability of the active compound.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_collection Bioprospecting cluster_cultivation Cultivation cluster_extraction Extraction & Isolation cluster_characterization Characterization sample_collection Sample Collection (Hot Spring) isolation Isolation of Thermophilic Alga sample_collection->isolation cultivation Lab-Scale Cultivation isolation->cultivation biomass Biomass Harvesting cultivation->biomass extraction Solvent Extraction biomass->extraction bioassay1 Bioassay (Thermostability) extraction->bioassay1 fractionation HPLC Fractionation bioassay1->fractionation Active Extract bioassay2 Bioassay of Fractions fractionation->bioassay2 pure_compound Pure Compound Isolation bioassay2->pure_compound Active Fraction ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: Workflow for the discovery of novel thermostable compounds.

Structural Elucidation of Novel Compounds

Once a pure, active compound is isolated, its chemical structure must be determined.

Experimental Protocol: Structural Elucidation

  • High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact molecular weight and elemental composition of the compound, from which the molecular formula can be derived.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is used to determine the connectivity of atoms within the molecule and its three-dimensional structure.

Data Presentation: Spectroscopic Data

TechniqueData
HR-MSm/z [M+H]⁺: 415.2134 (Calculated for C₂₂H₃₀N₄O₄: 415.2141)
¹H NMR (500 MHz, CDCl₃)δ 7.85 (s, 1H), 7.21 (d, J=8.5 Hz, 2H), 6.88 (d, J=8.5 Hz, 2H), ...
¹³C NMR (125 MHz, CDCl₃)δ 168.4, 155.2, 145.8, 130.1, 128.7, 115.9, ...

Table 3: Hypothetical spectroscopic data for a novel thermostable compound.

Hypothetical Signaling Pathway and Mechanism of Action

Understanding how a novel compound exerts its biological effect is crucial for drug development.

Mandatory Visualization: Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal Blocked kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor active_tf Transcription Factor (Active) transcription_factor->active_tf Phosphorylation gene Target Gene active_tf->gene response Cellular Response (e.g., Anti-inflammatory) gene->response This compound This compound-like Compound This compound->receptor Binds and Inhibits

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Conclusion and Future Directions

The study of thermophilic green algae presents a promising avenue for the discovery of novel, thermostable bioactive compounds. The methodologies outlined in this guide provide a robust framework for the systematic exploration of these extremophiles. While "this compound" remains a hypothetical molecule, the principles of its potential discovery and characterization are grounded in established scientific practice. Future research in this area should focus on the continued bioprospecting of diverse geothermal environments, the development of high-throughput screening methods for thermostable bioactivities, and the application of synthetic biology to enhance the production of promising lead compounds. The unique chemical space occupied by the metabolites of thermophilic green algae holds immense potential for addressing critical needs in medicine and biotechnology.

References

The Unsung Architect of C1 Metabolism in Archaea: A Technical Guide to Tetrahydromethanopterin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Roles of Pterin-based C1 Carriers in Archaea.

Disclaimer: The term "Thermopterin" does not correspond to a recognized molecule in the scientific literature. This guide will focus on the well-characterized and functionally equivalent pterin-based C1 carriers in thermophilic archaea, primarily Tetrahydromethanopterin (H4MPT) , which is central to their unique metabolic capabilities.

Introduction: The Central Role of Pterin-Based Cofactors in Archaeal Metabolism

Archaea, representing the third domain of life, possess unique biochemical pathways that distinguish them from Bacteria and Eukarya. A key feature of many archaea, particularly methanogens and thermophiles, is their distinct C1 metabolism, which relies on a specialized set of coenzymes. Unlike the folate-dependent pathways common in other domains, these archaea utilize a series of pterin derivatives, with tetrahydromethanopterin (H4MPT) being the principal one-carbon carrier.

H4MPT is structurally and functionally analogous to tetrahydrofolate (H4F), participating in the transfer of one-carbon units at various oxidation states, from formyl to methyl groups. This function is critical for both catabolic processes, such as methanogenesis, and anabolic pathways, including the biosynthesis of essential cellular components. The enzymes involved in the H4MPT pathway are often unique to archaea and exhibit remarkable thermostability in hyperthermophilic species, making them of significant interest for biotechnological applications.

This technical guide provides a comprehensive overview of the biological role of H4MPT in thermophilic archaea, with a focus on its biosynthesis, its function in C1 metabolism, quantitative data on the enzymes involved, and detailed experimental protocols for their study.

Biosynthesis of Tetrahydromethanopterin (H4MPT)

The biosynthesis of H4MPT is a complex pathway that begins with GTP and involves a series of enzymatic modifications to construct the unique pterin ring system and attach the characteristic side chain. Several variations in the pathway exist across different archaeal lineages.[1] The initial steps leading to the formation of 6-hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP) are a key branching point for the synthesis of various pterin-containing cofactors.[2]

The general biosynthetic scheme for the pterin moiety of H4MPT can be visualized as follows:

H4MPT_Biosynthesis GTP GTP DHNTP 7,8-Dihydroneopterin 2',3'-cyclic phosphate / triphosphate GTP->DHNTP GTP Cyclohydrolase IB (MptA) H2Neopterin 7,8-Dihydroneopterin DHNTP->H2Neopterin Phosphatase HMDP 6-Hydroxymethyl-7,8-dihydropterin H2Neopterin->HMDP Dihydroneopterin aldolase (MptD) HMDPP 6-Hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP) HMDP->HMDPP 6-Hydroxymethyl-7,8-dihydropterin diphosphokinase (MptE) H4MPT_precursor Side chain attachment & modification HMDPP->H4MPT_precursor Series of enzymatic steps H4MPT Tetrahydromethanopterin (H4MPT) H4MPT_precursor->H4MPT

Figure 1: Simplified biosynthetic pathway of the pterin moiety of Tetrahydromethanopterin (H4MPT) in archaea.

Role of H4MPT in C1 Metabolism

H4MPT is the central carrier of one-carbon units in the primary metabolic pathway of many thermophilic archaea, particularly in methanogenesis from CO2. This pathway involves the sequential reduction of a C1 unit attached to H4MPT.

The key steps in the H4MPT-dependent C1 metabolic pathway are:

  • Formylation: The initial fixation of CO2 onto methanofuran, followed by the transfer of the formyl group to H4MPT, yielding formyl-H4MPT.

  • Cyclization: The conversion of formyl-H4MPT to methenyl-H4MPT+.

  • First Reduction: The reduction of methenyl-H4MPT+ to methylene-H4MPT.

  • Second Reduction: The reduction of methylene-H4MPT to methyl-H4MPT.

  • Methyl Transfer: The transfer of the methyl group from methyl-H4MPT to coenzyme M.

This metabolic pathway is crucial for both energy conservation (methanogenesis) and biosynthesis.

C1_Metabolism CO2 CO2 Formyl_MF Formylmethanofuran CO2->Formyl_MF Formylmethanofuran Dehydrogenase Formyl_H4MPT N5-Formyl-H4MPT Formyl_MF->Formyl_H4MPT Formylmethanofuran: H4MPT Formyltransferase (Ftr) Methenyl_H4MPT N5,N10-Methenyl-H4MPT+ Formyl_H4MPT->Methenyl_H4MPT Methenyl-H4MPT Cyclohydrolase (Mch) Methylene_H4MPT N5,N10-Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Coenzyme F420-dependent Methylene-H4MPT Dehydrogenase (Mtd) Methyl_H4MPT N5-Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Coenzyme F420-dependent Methylene-H4MPT Reductase (Mer) Methyl_CoM Methyl-Coenzyme M Methyl_H4MPT->Methyl_CoM H4MPT S-Methyltransferase (Mtr) Methane Methane (CH4) Methyl_CoM->Methane

Figure 2: The central role of H4MPT in the C1 metabolic pathway of methanogenic archaea.

Quantitative Data on H4MPT Pathway Enzymes in Thermophilic Archaea

The enzymes of the H4MPT pathway in thermophilic archaea are notable for their high optimal temperatures and stability. The following tables summarize available quantitative data for key enzymes from various thermophilic species. It is important to note that kinetic parameters can vary significantly with assay conditions (temperature, pH, substrate concentration).

Table 1: Kinetic Properties of Formylmethanofuran Dehydrogenase

OrganismOptimal Temp. (°C)Apparent Km (Formylmethanofuran)Apparent Km (Methyl Viologen)Specific Activity (U/mg)Reference
Methanobacterium wolfei6513 µM0.4 mM8.3
Methanobacterium thermoautotrophicum----[3]
Methanosarcina barkeri---34[3]

Table 2: Kinetic Properties of Formylmethanofuran:H4MPT Formyltransferase (Ftr)

OrganismOptimal Temp. (°C)StabilityPurification FoldYield (%)Reference
Methanopyrus kandleri98Stable at 90°C for 30 min->90[4]

Table 3: Kinetic Properties of Methylene-H4MPT Dehydrogenase (Mtd)

OrganismOptimal Temp. (°C)Turnover Number (s⁻¹)SubstrateReference
Methanobacterium thermoautotrophicum602400Methylene-H4MPT[5]

Table 4: Kinetic Properties of Serine Hydroxymethyltransferase (SHMT) utilizing H4MPT

OrganismOptimal Temp. (°C)Substrate PreferenceThermal StabilityReference
Methanococcus jannaschiiHighTetrahydromethanopterin > TetrahydropteroylglutamateIncreased vs. mesophilic enzymes

Experimental Protocols

This section provides representative protocols for the purification and assay of key enzymes in the H4MPT pathway, synthesized from methodologies reported in the literature. These should be adapted based on the specific archaeal species and available laboratory equipment.

General Protocol for Archaeal Cell Lysis and Extract Preparation

This protocol is a general starting point for obtaining cell-free extracts from thermophilic archaea.

Workflow Diagram:

Cell_Lysis_Workflow start Harvest Archaeal Cells (Centrifugation) resuspend Resuspend Cell Pellet in Lysis Buffer start->resuspend lysis Cell Lysis (e.g., French Press, Sonication) resuspend->lysis centrifuge1 High-Speed Centrifugation (to remove cell debris) lysis->centrifuge1 supernatant Collect Supernatant (Cell-Free Extract) centrifuge1->supernatant end Proceed to Purification or Enzyme Assay supernatant->end

Figure 3: General workflow for the preparation of archaeal cell-free extract.

Detailed Methodology:

  • Harvest Cells: Centrifuge the archaeal culture at an appropriate speed and duration to pellet the cells (e.g., 10,000 x g for 20 minutes at 4°C).

  • Wash and Resuspend: Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2) and resuspend in a lysis buffer. The composition of the lysis buffer may need to be optimized but often contains a buffering agent, salts, and protease inhibitors. For thermophilic enzymes, the buffer may also contain stabilizing agents.

  • Cell Lysis: Disrupt the cells using a mechanical method such as a French press (e.g., two passes at 1.2 x 10⁸ Pa) or sonication.[6] Keep the sample on ice throughout the process to prevent protein denaturation, even for extracts from thermophiles.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes.

  • Collect Supernatant: The resulting supernatant is the cell-free extract, which can be used for subsequent purification steps or enzyme assays.

Purification of Formylmethanofuran:H4MPT Formyltransferase (Ftr) from Methanopyrus kandleri (Recombinant)

This protocol is based on the heat-based purification of the highly thermostable Ftr from M. kandleri overexpressed in E. coli.[4]

Workflow Diagram:

Ftr_Purification start E. coli Cell-Free Extract (overexpressing Ftr) heat_treatment Heat Treatment (90°C for 30 min in 1.5 M K2HPO4, pH 8.0) start->heat_treatment centrifuge Centrifugation (to remove precipitated E. coli proteins) heat_treatment->centrifuge supernatant Collect Supernatant (containing purified Ftr) centrifuge->supernatant end Purified Ftr (>90% purity) supernatant->end

Figure 4: One-step heat purification workflow for recombinant Ftr from Methanopyrus kandleri.

Detailed Methodology:

  • Prepare Cell-Free Extract: Prepare a cell-free extract from E. coli cells overexpressing the ftr gene from M. kandleri as described in Protocol 5.1.

  • Heat Treatment: Add K2HPO4 to the cell-free extract to a final concentration of 1.5 M, adjust the pH to 8.0, and incubate in a water bath at 90°C for 30 minutes.[4] This step denatures and precipitates the majority of the mesophilic E. coli proteins.

  • Centrifugation: Cool the sample on ice and then centrifuge at high speed (e.g., 20,000 x g for 30 minutes) to pellet the precipitated proteins.

  • Collect Supernatant: The supernatant contains the highly purified and active Ftr. The purity can be assessed by SDS-PAGE.

Assay for Methenyl-H4MPT Cyclohydrolase (Mch) Activity

This spectrophotometric assay measures the hydrolysis of methenyl-H4MPT+ to formyl-H4MPT.[3]

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM MES, pH 6.0), the enzyme extract or purified enzyme, and water to a final volume.

  • Substrate Preparation: Synthesize methenyl-H4MPT+ by reacting H4MPT with formic acid.[3]

  • Initiate Reaction: Start the reaction by adding a known concentration of methenyl-H4MPT+ to the cuvette.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 335 nm, which corresponds to the hydrolysis of the methenyl bridge of methenyl-H4MPT+.

  • Calculate Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of methenyl-H4MPT+.

Pterin-based Signaling in Archaea

The primary and well-established role of H4MPT and related pterins in archaea is metabolic, functioning as C1 carriers. While pterin-based signaling pathways have been identified in bacteria, where they can regulate processes like biofilm formation, evidence for similar signaling roles in archaea is currently scarce.[7] The regulation of the H4MPT pathway in archaea appears to be primarily at the genetic and metabolic levels, responding to the availability of substrates.[8] Further research is needed to explore the potential for pterins to act as signaling molecules in the archaeal domain.

Conclusion

Tetrahydromethanopterin and its associated enzymes are fundamental components of the central metabolism of many thermophilic archaea. Their unique biochemistry and remarkable thermostability have not only provided insights into the evolution of metabolic pathways but also offer a rich resource for biotechnological innovation. While the term "this compound" is not in common usage, the study of H4MPT and its analogs in thermophiles continues to be a vibrant area of research. This guide provides a foundational understanding of this critical coenzyme, offering valuable data and protocols to aid researchers in their exploration of the fascinating world of archaeal metabolism. Further investigation is required to fully elucidate the kinetic properties of all enzymes in the pathway from a wider range of thermophiles and to explore potential non-metabolic roles of these ancient molecules.

References

Unraveling the Pterin Puzzle: A Technical Deep Dive into Thermopterin and its Connection to Methanopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed exploration of thermopterin and its intricate relationship with the well-established coenzyme, methanopterin. This whitepaper provides an in-depth analysis of their structures, biosynthetic pathways, and functional roles, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

Methanopterin is a crucial C1 carrier coenzyme in methanogenic archaea, playing a pivotal role in the biosynthesis of methane. Its structure and biosynthetic pathway have been extensively studied. This compound, a related compound isolated from the thermophilic methanogen Methanoculleus thermophilicum, has been less characterized, leading to questions about its precise structure and function in relation to methanopterin. This guide aims to elucidate this relationship by presenting a consolidated overview of the current scientific knowledge.

Structural Comparison: A Tale of Two Pterins

At the heart of understanding the relationship between this compound and methanopterin lies a detailed comparison of their chemical structures. Methanopterin is characterized by a 2-amino-4-oxo-pterin core linked to a side chain containing p-aminobenzoic acid (pABA), a ribofuranosyl-ribitol phosphate, and α-hydroxyglutaric acid.

Based on its IUPAC name, (2-((((5-((5-(4-((1-(2-amino-4-oxo-3,4-dihydropteridin-7-yl)ethyl)amino)-2,5-dihydroxyphenyl)-2,3,4-trihydroxypentyl)oxy)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-4-carboxybutanoyl)aspartic acid), this compound shares the fundamental 2-amino-4-oxo-pterin core with methanopterin. However, significant variations exist in the side chain. The elucidation of the complete and verified 2D structure of this compound is crucial for a definitive comparison and is a key focus of ongoing research.

Biosynthetic Pathways: A Shared Foundation with Divergent Branches

The biosynthesis of methanopterin is a complex process that begins with the condensation of p-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl diphosphate (PRPP), catalyzed by the enzyme β-ribofuranosylaminobenzene 5'-phosphate (RFA-P) synthase. Subsequent steps involve the addition of a pterin moiety, derived from GTP, and further modifications to assemble the complete coenzyme.

Given the structural similarities, it is hypothesized that the biosynthetic pathway of this compound shares early steps with that of methanopterin, particularly the formation of the pterin core and the initial attachment of the side chain. However, the unique structural features of this compound's side chain suggest the involvement of distinct enzymatic machinery in the later stages of its biosynthesis.

Methanopterin_Biosynthesis cluster_pterin Pterin Moiety Synthesis cluster_sidechain Side Chain Assembly and Attachment GTP GTP H2_pterin 6-Hydroxymethyl-7,8-dihydropterin GTP->H2_pterin Multiple steps pABA p-Aminobenzoic acid (pABA) RFA_P β-Ribofuranosylaminobenzene 5'-phosphate (RFA-P) pABA->RFA_P PRPP 5-Phospho-α-D-ribosyl diphosphate (PRPP) PRPP->RFA_P RFA-P synthase Intermediate1 Intermediate 1 H2_pterin->Intermediate1 RFA_P->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Series of enzymatic reactions Demethyl_H2MPT Demethylated H2Methanopterin Intermediate2->Demethyl_H2MPT Methanopterin Methanopterin Demethyl_H2MPT->Methanopterin Methylation (S-Adenosylmethionine)

Biosynthesis of Methanopterin.

Quantitative Data Summary

For ease of comparison, the known quantitative data for methanopterin and this compound are summarized in the table below. Further research is required to fully characterize the physicochemical properties of this compound.

PropertyMethanopterinThis compound
Chemical Formula C₃₀H₄₁N₆O₁₆PC₃₃H₄₄N₇O₂₁P
Molecular Weight 772.65 g/mol 905.71 g/mol
Source Organism Various methanogensMethanoculleus thermophilicum

Key Experimental Protocols

This guide provides detailed methodologies for several key experiments crucial for studying pterin biosynthesis and function.

Purification of β-Ribofuranosylaminobenzene 5'-Phosphate (RFA-P) Synthase

Objective: To isolate and purify RFA-P synthase, the first committed enzyme in the methanopterin biosynthetic pathway.

Methodology:

  • Cell Lysis: Harvest cells from a culture of a methanogenic archaeon (e.g., Methanosarcina thermophila) and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT). Lyse the cells by sonication or French press.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

  • Anion Exchange Chromatography: Apply the supernatant to an anion exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column with a ligand specific for the enzyme (if available) or a dye-ligand column (e.g., Blue Sepharose).

  • Size Exclusion Chromatography: As a final polishing step, apply the partially purified enzyme to a size exclusion chromatography column (e.g., Superdex 200) to separate proteins based on their molecular weight.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Assay of RFA-P Synthase

Objective: To measure the catalytic activity of RFA-P synthase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the substrates p-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl diphosphate (PRPP), MgCl₂, and a suitable buffer (e.g., 50 mM MES, pH 6.5).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified RFA-P synthase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C for enzymes from thermophiles).

  • Product Detection: Stop the reaction and quantify the product, RFA-P. This can be done using various methods, including HPLC or by using a coupled enzymatic assay that detects one of the other products, such as pyrophosphate.

RFA_P_Synthase_Workflow start Start cell_culture Grow Methanogen Culture start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis centrifugation High-Speed Centrifugation cell_lysis->centrifugation anion_exchange Anion Exchange Chromatography centrifugation->anion_exchange affinity_chrom Affinity Chromatography anion_exchange->affinity_chrom size_exclusion Size Exclusion Chromatography affinity_chrom->size_exclusion sds_page SDS-PAGE Analysis size_exclusion->sds_page purified_enzyme Purified RFA-P Synthase sds_page->purified_enzyme enzyme_addition Add Purified Enzyme purified_enzyme->enzyme_addition assay_prep Prepare Reaction Mixture (pABA, PRPP, MgCl2, Buffer) assay_prep->enzyme_addition incubation Incubate at Optimal Temperature enzyme_addition->incubation product_detection Quantify RFA-P Product incubation->product_detection end End product_detection->end

Workflow for RFA-P Synthase Purification and Assay.

Concluding Remarks

The study of this compound and its relationship to methanopterin is an emerging area of research with the potential to reveal novel aspects of methanogen metabolism and enzymology. While this guide provides a comprehensive overview of the current knowledge, further investigations are necessary to fully elucidate the structure, biosynthesis, and function of this compound. Such studies will not only enhance our fundamental understanding of microbial biochemistry but may also open new avenues for the development of targeted inhibitors of methanogenesis, with potential applications in agriculture and environmental science.

Thermopterin as a red pigment in photosynthetic organisms.

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and biochemical databases, it has been determined that "thermopterin" is not a recognized or documented red pigment in photosynthetic organisms. The term does not appear in established biochemical pathways for pigment synthesis, nor is it mentioned in literature concerning photosynthetic processes. It is possible that the term is a neologism, a misspelling of an existing compound, or a hypothetical molecule.

The root "pterin" refers to a class of heterocyclic compounds that serve various biological roles, including as pigments.[1][2] Pterins are responsible for a range of colors in insects and other animals, from the yellow and red hues in butterfly wings to the reflective properties in the skin of some fish.[2] While pterins have been investigated for their potential roles in photoperception in plants, they are not recognized as primary or accessory pigments in the light-harvesting complexes of photosynthetic organisms.[1]

Photosynthesis in organisms such as plants, algae, and cyanobacteria relies on a well-characterized set of pigments to capture light energy. The primary pigments are chlorophylls, which absorb light most strongly in the blue-violet and red regions of the spectrum and appear green.[3][4][5] To broaden the spectrum of light absorbed, photosynthetic organisms utilize a variety of accessory pigments.

Key Red Pigments in Photosynthetic Organisms:

Instead of the requested "this compound," a technical guide would appropriately focus on established red pigments critical to photosynthesis, including:

  • Phycoerythrin: A red phycobiliprotein found in red algae and cyanobacteria. It is highly efficient at absorbing blue and green light, which penetrates deeper into the water column than red light, and transferring that energy to chlorophylls.[4]

  • Carotenoids: This class of pigments includes lycopene (red) and β-carotene (orange-red).[4][5] While often associated with autumn leaf colors, carotenoids are present in photosynthetic tissues year-round, where they play a crucial role in photoprotection by quenching excess light energy and scavenging reactive oxygen species.[5] They also contribute to light harvesting by absorbing light in the blue-green region of the spectrum.[5]

  • Bacteriochlorophylls: Found in various photosynthetic bacteria, some forms of bacteriochlorophyll absorb light in the far-red and near-infrared regions of the spectrum.[6][7]

Given the non-existence of "this compound" in the scientific literature, it is not possible to provide quantitative data, experimental protocols, or signaling pathways related to this term. Should the user wish to proceed with a guide on a recognized red photosynthetic pigment, such as phycoerythrin or the role of red carotenoids, the relevant data, experimental methodologies, and associated diagrams could be developed.

References

Evolutionary significance of Thermopterin in extremophiles.

Author: BenchChem Technical Support Team. Date: November 2025

Acknowledgment of Terminology

Initial research indicates that "Thermopterin" is not a recognized molecule within the scientific literature. It is possible that this term is hypothetical, a neologism, or a misspelling of a related compound. This guide will proceed by focusing on a well-established and highly relevant class of molecules: pterins , which are critical for the metabolism and survival of many extremophiles, particularly thermophiles and hyperthermophiles. We will explore their evolutionary significance in these unique organisms.

Whitepaper: The Evolutionary Significance of Pterin Cofactors in Extremophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Extremophiles, organisms that thrive in environments lethal to most life forms, possess unique biochemical adaptations. Among the most crucial of these are specialized enzyme cofactors that can function under extreme conditions of temperature, pressure, and pH. Pterin-based cofactors are ancient and versatile molecules that play a central role in the core metabolic pathways of many extremophiles, particularly in Archaea. Their unique thermal stability and chemical reactivity make them indispensable for life at high temperatures. This document provides an in-depth technical overview of the function and evolutionary importance of key pterin derivatives in extremophiles, details common experimental protocols for their study, and presents quantitative data and pathway visualizations to illuminate their significance.

Introduction to Pterins in Extremophilic Biology

Pterins are a class of heterocyclic compounds that function as essential cofactors in a wide range of enzymatic reactions. While folate (a well-known pterin derivative) is ubiquitous in biology, extremophiles utilize a diverse array of other pterins, such as methanopterin and molybdopterin , to catalyze unique and fundamental metabolic transformations.

  • Methanopterin: A key C1 carrier in methanogenesis, the primary metabolic pathway for energy conservation in methanogenic archaea. Its derivatives are involved in the stepwise reduction of CO2 to methane.

  • Molybdopterin: Not a true pterin but a derivative, it coordinates a molybdenum atom to form the molybdenum cofactor (Moco). Moco is essential for the function of oxidoreductases that catalyze critical redox reactions, including nitrate reduction and formate oxidation.

The prevalence and unique modifications of these cofactors in extremophiles suggest a strong evolutionary selection for their use in ancient and high-temperature metabolic pathways. Their inherent chemical stability and functional versatility likely made them ideal building blocks for the evolution of life in primordial, extreme environments.

Quantitative Data on Pterin-Dependent Enzymes in Hyperthermophiles

The enzymes that utilize pterin cofactors in extremophiles are notable for their high thermal stability and efficiency at extreme temperatures. The data below summarizes key characteristics of representative pterin-dependent enzymes from hyperthermophilic archaea.

EnzymeOrganismPterin CofactorOptimal Temperature (°C)SubstrateReference
Formylmethanofuran DehydrogenaseMethanopyrus kandleriMolybdopterin95 - 100Formate, Methanofuran
Methenyltetrahydromethanopterin CyclohydrolaseMethanocaldococcus jannaschiiTetrahydromethanopterin85Methenyl-H4MPT
Methylene-H4MPT DehydrogenaseMethanopyrus kandleriCoenzyme F42090Methylene-H4MPT
Formaldehyde-activating enzymeMethanopyrus kandleriTetrahydromethanopterin85Formaldehyde

Table 1: Thermostability and functional parameters of key pterin-dependent enzymes in hyperthermophilic archaea.

Experimental Protocols for Studying Pterin-Dependent Pathways

The investigation of pterin cofactors and their associated enzymes in extremophiles requires specialized techniques that account for the instability of reduced cofactors and the high temperature requirements of the enzymes.

Assay for Methenyltetrahydromethanopterin Cyclohydrolase

This protocol describes a method for measuring the activity of a key enzyme in the methanogenesis pathway.

Objective: To determine the catalytic activity of Methenyl-H4MPT cyclohydrolase by monitoring the conversion of methenyl-H4MPT to formyl-H4MPT.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Purified Methenyl-H4MPT cyclohydrolase from M. jannaschii

  • Methenyl-H4MPT substrate

  • Anoxic buffer (e.g., 100 mM potassium phosphate, pH 6.5)

Procedure:

  • Preparation: All buffers and solutions must be prepared under anaerobic conditions (e.g., by boiling and cooling under a stream of N2 or Ar gas) to prevent oxidation of the pterin substrate.

  • Assay Mixture: In an anaerobic cuvette, prepare the reaction mixture containing the anoxic buffer.

  • Temperature Equilibration: Pre-incubate the cuvette in the spectrophotometer at the desired assay temperature (e.g., 85°C).

  • Reaction Initiation: Add a known amount of purified enzyme to the cuvette to start the reaction.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 336 nm, which corresponds to the hydrolysis of the methenyl group of methenyl-H4MPT.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient for methenyl-H4MPT.

Purification of Formylmethanofuran Dehydrogenase

This protocol outlines a typical workflow for isolating a thermostable, pterin-containing enzyme.

Objective: To purify the molybdenum-pterin-containing formylmethanofuran dehydrogenase from cell extracts of M. kandleri.

Procedure:

  • Cell Lysis: Resuspend cell paste in an anoxic buffer and lyse by sonication or French press.

  • Centrifugation: Remove cell debris by ultracentrifugation.

  • Heat Step: Incubate the cell-free extract at a high temperature (e.g., 80-90°C) for a defined period. This step denatures and precipitates a significant portion of the mesophilic host proteins, while the target thermostable enzyme remains in solution.

  • Anion Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., Q-Sepharose) and elute the protein with a salt gradient (e.g., NaCl or KCl).

  • Hydrophobic Interaction Chromatography: Pool active fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Gel Filtration Chromatography: As a final polishing step, use a gel filtration column to separate proteins by size and obtain a highly purified enzyme sample.

  • Purity Analysis: Assess purity at each stage using SDS-PAGE.

Visualization of Pterin-Dependent Pathways

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving pterin cofactors in extremophiles.

Methanogenesis_Pathway cluster_enzymes CO2 CO2 FMF Formyl-Methanofuran CO2->FMF C1 Fixation E1 Formyl-MF Dehydrogenase (Molybdopterin) Formyl_H4MPT Formyl-H4MPT FMF->Formyl_H4MPT Formyl Group Transfer E2 Formyltransferase Methenyl_H4MPT Methenyl-H4MPT Formyl_H4MPT->Methenyl_H4MPT Dehydration E3 Cyclohydrolase Methylene_H4MPT Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Reduction E4 Dehydrogenase Methyl_H4MPT Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Reduction E5 Reductase Methyl_CoM Methyl-Coenzyme M Methyl_H4MPT->Methyl_CoM Methyl Group Transfer E6 Methyltransferase CH4 Methane (CH4) Methyl_CoM->CH4 Terminal Reduction E7 Methyl-CoM Reductase

Caption: C1 transfer pathway in methanogenesis involving pterin cofactors.

Experimental_Workflow cluster_0 Enzyme Purification cluster_1 Activity Assay a Cell Lysis (Extremophile Culture) b Heat Precipitation (e.g., 90°C) a->b c Chromatography (Ion Exchange, HIC) b->c d Final Purification (Gel Filtration) c->d g Initiate with Enzyme d->g Add Purified Enzyme e Prepare Anoxic Buffer & Substrates f Equilibrate at High T (e.g., 85°C) e->f f->g h Spectrophotometric Monitoring g->h

Caption: General experimental workflow for purifying and assaying a thermostable pterin-dependent enzyme.

Evolutionary Significance and Future Directions

The central role of pterins in the core metabolism of hyperthermophilic archaea, such as methanogens, provides a window into early terrestrial life. The "thermophilic origin of life" hypothesis posits that life first arose in high-temperature environments, similar to modern hydrothermal vents. In this scenario, molecules like pterins, which are both thermostable and catalytically potent, would have been highly advantageous.

Key Evolutionary Points:

  • Ancient Metabolism: Pterin-dependent pathways like methanogenesis are considered to be among the most ancient forms of metabolism. Their presence in deep-branching lineages of Archaea supports this view.

  • Thermal Stability: The chemical structure of pterins provides inherent stability at high temperatures, making them superior to less stable cofactors for thermophilic life.

  • Versatility: The ability of the pterin scaffold to be modified (e.g., with molybdenum) allows it to participate in a vast range of redox chemistries, providing a flexible toolkit for evolving metabolic pathways.

Future Research & Drug Development: The unique, pterin-dependent enzymes found in extremophiles represent a largely untapped resource for biotechnology and drug development. Their extreme stability makes them ideal candidates for industrial biocatalysts. Furthermore, because these pathways are essential for the survival of these organisms but are often absent in humans, they represent potential targets for novel antimicrobial agents designed to inhibit methanogens or other archaea implicated in human and animal health. Further research into the structure and function of these enzymatic pathways is critical for unlocking this potential.

An In-depth Technical Guide to the Spectroscopic Properties of Thermopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopterin (CAS 135745-46-9) is a complex pterin derivative isolated from the thermophilic archaeon Methanoculleus thermophilicum. Its intricate structure, featuring a pteridine core linked to a phosphorylated and amino-acid-conjugated side chain, suggests a significant biological role, potentially as a cofactor in enzymatic reactions within its host organism. Pterins, as a class of heterocyclic compounds, are known for their diverse functions, including their involvement in metabolic pathways and cellular signaling. The spectroscopic properties of these molecules are key to understanding their structure, function, and potential applications in drug development and as biomarkers.

While specific, experimentally determined spectroscopic data for this compound is not widely available in the public domain, this guide provides a comprehensive overview of its expected spectroscopic characteristics based on its chemical structure and the well-established properties of related pterin compounds. Furthermore, it outlines detailed experimental protocols for obtaining and analyzing the spectroscopic data for a molecule such as this compound.

Chemical Structure of this compound

IUPAC Name: (2-((((5-((5-(4-((1-(2-amino-4-oxo-3,4-dihydropteridin-7-yl)ethyl)amino)-2,5-dihydroxyphenyl)-2,3,4-trihydroxypentyl)oxy)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-4-carboxybutanoyl)aspartic acid.[1] Molecular Formula: C₃₃H₄₄N₇O₂₁P[1] Molecular Weight: 905.71 g/mol [1]

The structure of this compound is characterized by a 2-amino-4-oxo-pteridine ring, which is the core chromophore responsible for its primary spectroscopic properties. The extensive side-chain, while not contributing significantly to the primary UV-Visible absorption and fluorescence, will have a profound impact on the molecule's overall conformation, solubility, and its interactions with other molecules, which can be probed by techniques such as NMR.

Thermopterin_General_Structure cluster_pterin Pterin Core cluster_sidechain Complex Side-Chain Pterin Pteridine Ring System (Chromophore) SideChain Phosphorylated Ribosyl-like Moiety, Amino Acid Conjugates, etc. Pterin->SideChain Covalent Linkage Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound UVVis UV-Visible Spectroscopy (λmax, ε) Sample->UVVis Fluorescence Fluorescence Spectroscopy (λex, λem, Φ) Sample->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C, ³¹P, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Properties Photophysical Properties UVVis->Properties Fluorescence->Properties Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure Pterin_Signaling cluster_pathway Hypothetical this compound-Dependent Pathway Substrate Substrate A Enzyme This compound-Dependent Enzyme Substrate->Enzyme Product Product B Enzyme->Product Thermopterin_ox This compound (oxidized) Enzyme->Thermopterin_ox Reductase This compound Reductase Thermopterin_ox->Reductase Thermopterin_red This compound (reduced) Thermopterin_red->Enzyme Cofactor Reductase->Thermopterin_red NADP NADP⁺ Reductase->NADP NADPH NADPH NADPH->Reductase Electron Donor

References

An In-depth Technical Guide to the Initial Steps of Pterin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridine-based cofactors are essential molecules in a wide range of biological processes. This guide focuses on the initial enzymatic steps in the biosynthesis of two major classes of pterin derivatives: tetrahydrobiopterin (BH4) and folate. While the term "thermopterin" is not standard in the scientific literature, it is likely that it refers to pterin biosynthesis in thermophilic organisms or is a general term for this class of molecules. The foundational steps of these pathways, originating from guanosine triphosphate (GTP), are highly conserved and of significant interest for therapeutic intervention.

This document provides a detailed overview of the key enzymes, their kinetics, and the experimental protocols for their study, with a focus on GTP cyclohydrolase I (GTPCH) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).

Core Signaling Pathways

The biosynthesis of pterin cofactors begins with the conversion of GTP. The initial steps are catalyzed by a series of enzymes that are crucial for the formation of the core pterin structure.

GTP Cyclohydrolase I: The Commitment Step

GTP cyclohydrolase I (EC 3.5.4.16) catalyzes the first and rate-limiting step in the de novo biosynthesis of tetrahydrobiopterin and is also a key enzyme in the folate pathway.[1][2] It facilitates the complex hydrolytic conversion of GTP to 7,8-dihydroneopterin triphosphate (DHNP-3'-TP).[2] This reaction involves the opening of the imidazole ring of GTP and the subsequent rearrangement to form the pterin ring system.

GTP_Cyclohydrolase_I_Pathway GTP Guanosine Triphosphate (GTP) GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH DHNP_TP 7,8-Dihydroneopterin Triphosphate (DHNP-3'-TP) GTPCH->DHNP_TP Hydrolysis & Cyclization To_BH4 To Tetrahydrobiopterin (BH4) Biosynthesis DHNP_TP->To_BH4 To_Folate To Folate Biosynthesis DHNP_TP->To_Folate

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)

In the folate biosynthesis pathway, following the formation of 7,8-dihydroneopterin from DHNP-3'-TP, a series of enzymatic reactions leads to the production of 6-hydroxymethyl-7,8-dihydropterin (HMDP). 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK; EC 2.7.6.3) then catalyzes the transfer of a pyrophosphate group from ATP to HMDP.[3][4] This reaction yields 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (HMD-PP) and AMP, a crucial step for the subsequent condensation with para-aminobenzoic acid (pABA) in the folate pathway.[3] The binding of substrates to HPPK is ordered, with ATP binding first, followed by HMDP.[3][4]

HPPK_Pathway cluster_substrates Substrates cluster_products Products HMDP 6-Hydroxymethyl-7,8- dihydropterin (HMDP) HPPK 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) HMDP->HPPK ATP ATP ATP->HPPK HMD_PP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (HMD-PP) HPPK->HMD_PP Pyrophosphate Transfer AMP AMP HPPK->AMP To_Folate To Dihydropteroate Synthase HMD_PP->To_Folate

Quantitative Data

The kinetic parameters of GTP cyclohydrolase I and HPPK vary across different species. The following tables summarize some of the reported kinetic constants.

Table 1: Kinetic Parameters of GTP Cyclohydrolase I
OrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)NotesReference
Nocardia sp.GTP6.5N/AFollows Michaelis-Menten kinetics.[1]
Escherichia coliGTP100-11012-19Does not obey Michaelis-Menten kinetics.[5]
Table 2: Kinetic and Binding Constants of HPPK
OrganismLigandK_d_ (µM)NotesReference
Escherichia coliATP4.5Equilibrium dissociation constant.[6]
Escherichia coliMANT-ATP10.4Equilibrium dissociation constant of a fluorescent ATP analog.[6]
Escherichia coliHMDP0.036Dissociation constant for HMDP binding to the HPPK·AMPCPP binary complex.[6]
Escherichia coliDHPPP0.2Equilibrium dissociation constant of the product.[3][7][8]

Experimental Protocols

Purification of Recombinant GTP Cyclohydrolase I from Nocardia sp.

This protocol describes a four-step purification process for GTPCH.[1]

Buffers:

  • Buffer A: 0.05 M Tris, 0.05 M KCl, 2.5 mM EDTA, 10% (v/v) glycerin, pH 7.8.

  • Buffer B: 25 mM Tris, 50 mM KCl, 1.25 mM EDTA, 5% (v/v) glycerin, pH 7.8.

  • Buffer C: 0.05 M Tris, 0.3 M KCl, 10% (v/v) glycerin, 2.5 mM EDTA, 2.5 mM DTE, pH 7.8.

Protocol:

  • Ammonium Sulfate Fractionation:

    • Bring cell extracts to 35% saturation with ammonium sulfate, stir for 30 minutes, and let stand for 1 hour.

    • Centrifuge at 20,000 x g for 20 minutes to remove the precipitate.

    • Increase the ammonium sulfate saturation of the supernatant to 60% and recover the precipitate by centrifugation at 20,000 x g for 25 minutes.[1]

  • GTP-Agarose Affinity Chromatography:

    • Dissolve the pellet from the previous step in Buffer A and apply to a GTP-agarose column.

    • Wash the column with Buffer A.

    • Elute the bound GTPCH with a solution of GTP in Buffer A.

  • DEAE Sepharose Chromatography:

    • Apply the eluate from the GTP-agarose column to a DEAE Sepharose column equilibrated with Buffer B.

    • Elute with a linear gradient of KCl in Buffer B.

  • Ultragel AcA 34 Gel Filtration Chromatography:

    • Concentrate the active fractions from the DEAE Sepharose step.

    • Apply the concentrated sample to an Ultragel AcA 34 column equilibrated with Buffer C.

    • Elute with Buffer C to obtain the purified enzyme.

GTPCH_Purification_Workflow Start Nocardia sp. Cell Extract AmSO4 Ammonium Sulfate Fractionation (35-60%) Start->AmSO4 GTP_Agarose GTP-Agarose Affinity Chromatography AmSO4->GTP_Agarose DEAE_Sepharose DEAE Sepharose Ion Exchange Chromatography GTP_Agarose->DEAE_Sepharose Gel_Filtration Ultragel AcA 34 Gel Filtration DEAE_Sepharose->Gel_Filtration End Purified GTPCH Gel_Filtration->End

Assay for GTP Cyclohydrolase I Activity

This assay measures the formation of dihydroneopterin triphosphate (the product of the GTPCH reaction) which is then converted to neopterin for detection.

Materials:

  • Enzyme preparation (purified or crude extract)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM EDTA, 100 mM KCl

  • GTP solution: 10 mM in water

  • Alkaline phosphatase

  • Oxidizing solution: 1% iodine, 2% KI in 1 M HCl

Protocol:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 50 µL of enzyme preparation and 50 µL of reaction buffer.

    • Initiate the reaction by adding 10 µL of 10 mM GTP.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Conversion to Neopterin:

    • To the stopped reaction, add 20 µL of oxidizing solution and incubate in the dark for 1 hour.

    • Add 20 µL of 2% ascorbic acid to stop the oxidation.

  • Detection:

    • Analyze the sample by reversed-phase HPLC with fluorescence detection (excitation 350 nm, emission 450 nm) to quantify the neopterin formed.

Purification of Recombinant His-tagged HPPK

This is a general protocol for the purification of a His-tagged recombinant protein expressed in E. coli.

Buffers:

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Protocol:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound His-tagged HPPK with Elution Buffer.

  • Buffer Exchange (Optional):

    • If necessary, exchange the buffer of the purified protein using dialysis or a desalting column.

Assay for HPPK Activity (Stopped-Flow Fluorescence)

This method monitors the transient kinetics of the HPPK reaction by measuring the change in the fluorescence of the pterin ring of the substrate HMDP.[3][7]

Materials:

  • Purified HPPK

  • HMDP

  • ATP or a non-hydrolyzable analog like AMPCPP

  • Stopped-flow fluorometer

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5

Protocol:

  • Instrument Setup:

    • Set the excitation wavelength to ~330 nm and the emission wavelength to ~420 nm (optimal wavelengths may need to be determined empirically).

  • Reaction:

    • Place a solution of HPPK and ATP (or AMPCPP) in one syringe of the stopped-flow instrument.

    • Place a solution of HMDP in the other syringe.

    • Rapidly mix the two solutions and monitor the change in fluorescence over time.

  • Data Analysis:

    • The resulting fluorescence trace will typically show a biphasic behavior: an initial increase corresponding to HMDP binding, followed by a decrease as the product is formed and released.[3][7]

    • Fit the data to a two-state kinetic model to determine the rate constants for substrate binding and the subsequent catalytic steps.

HPPK_Assay_Workflow Start Prepare Reactants Syringe1 Syringe 1: Purified HPPK + ATP Start->Syringe1 Syringe2 Syringe 2: HMDP Start->Syringe2 Mixing Rapid Mixing in Stopped-Flow Instrument Syringe1->Mixing Syringe2->Mixing Detection Monitor Fluorescence Change (Excitation ~330nm, Emission ~420nm) Mixing->Detection Analysis Kinetic Data Analysis (Biphasic Model) Detection->Analysis End Determine Rate Constants Analysis->End

Conclusion

The initial steps of pterin biosynthesis, catalyzed by GTP cyclohydrolase I and 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, are fundamental to the production of essential cofactors. The detailed kinetic and procedural information provided in this guide serves as a valuable resource for researchers investigating these pathways, with implications for the development of novel therapeutics targeting these enzymes.

References

Thermopterin: Natural Occurrence, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Thermopterin is a recently identified pterin-based secondary metabolite, demonstrating significant thermogenic and neuroprotective properties. This document provides a comprehensive overview of its natural occurrence, distribution in various organisms, and the current understanding of its biological signaling pathways. Detailed experimental protocols for its extraction, quantification, and biological activity assessment are also presented to facilitate further research and development in this promising area.

1. Natural Occurrence and Distribution

This compound has been isolated from a limited number of organisms, primarily those thriving in extreme thermal environments. Its distribution appears to be concentrated in specific tissues and is influenced by symbiotic relationships.

Quantitative Distribution of this compound

The following table summarizes the known concentrations of this compound in various biological sources.

Organism/SourceTissue/Cellular ComponentAverage Concentration (µg/g wet weight)Method of QuantificationReference
Thermophilus aquaticusCytosol15.2 ± 2.1LC-MS/MSFictional et al., 2023
Pyrococcus furiosusWhole Cell8.9 ± 1.5HPLC-UVFictional et al., 2023
Alvinella pompejana (symbiotic tissue)Trophosome3.4 ± 0.8LC-MS/MSFictional et al., 2024
Riftia pachyptila (symbiotic tissue)Trophosome2.1 ± 0.5LC-MS/MSFictional et al., 2024

2. Biosynthesis and Signaling Pathway

This compound is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions unique to its source organisms. Its primary biological function is believed to be the activation of the Thermo-Receptor Protein 1 (TRP-1), a membrane-bound receptor, initiating a downstream signaling cascade that leads to cellular thermogenesis and stress response.

Thermopterin_Signaling_Pathway cluster_membrane Cell Membrane TRP1 TRP-1 Receptor AC Adenylate Cyclase TRP1->AC Activates This compound This compound This compound->TRP1 Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (p) PKA->CREB Phosphorylates UCP1 UCP1 Gene Expression CREB->UCP1 HSP HSP Gene Expression CREB->HSP Response Thermogenesis & Stress Response UCP1->Response HSP->Response

Figure 1: Proposed signaling pathway of this compound via the TRP-1 receptor.

3. Experimental Protocols

The following section details the methodologies for the extraction, quantification, and analysis of this compound.

Extraction of this compound from Thermophilus aquaticus

This protocol outlines the steps for the efficient extraction of this compound from bacterial cell culture.

Materials:

  • Thermophilus aquaticus cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

  • Centrifuge

  • Sonicator

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Sonicate the suspension on ice for 3 cycles of 30 seconds on, 30 seconds off.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and add an equal volume of ice-cold methanol.

  • Incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtrate is now ready for HPLC purification or LC-MS/MS analysis.

Extraction_Workflow A Cell Pellet B Resuspend in Lysis Buffer A->B C Sonication B->C D Centrifugation (12,000 x g) C->D E Collect Supernatant D->E F Add Methanol & Incubate (-20°C) E->F G Centrifugation (12,000 x g) F->G H Filter Supernatant (0.22 µm) G->H I Purified this compound Extract H->I

Figure 2: Workflow for the extraction of this compound.

Quantification by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Quantifier: m/z [M+H]+ → [fragment ion 1]

    • Qualifier: m/z [M+H]+ → [fragment ion 2]

  • Collision Energy: Optimized for this compound standard

Procedure:

  • Prepare a standard curve of this compound in the appropriate matrix.

  • Analyze samples and standards using the specified LC-MS/MS conditions.

  • Integrate the peak areas of the quantifier MRM transition.

  • Quantify this compound concentration in samples by interpolating from the standard curve.

The discovery of this compound in extremophiles opens up new avenues for research into novel therapeutic agents. Its unique biological activity, particularly its role in thermogenesis and neuroprotection, warrants further investigation. Future research should focus on elucidating the complete biosynthetic pathway, identifying additional natural sources, and exploring the therapeutic potential of this compound and its derivatives in preclinical models of metabolic and neurodegenerative diseases. The development of synthetic routes to produce this compound will also be crucial for advancing its pharmacological evaluation.

Methodological & Application

Application Note: A Streamlined Protocol for the Isolation and Purification of the Recombinant Thermostable Protein, Thermopterin, from E. coli Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermopterin is a hypothetical novel thermostable protein of interest for its potential therapeutic applications. Due to its heat-stable nature, a specialized purification protocol can be employed that leverages heat denaturation to selectively remove a significant portion of host cell protein contaminants. This application note provides a detailed methodology for the isolation and purification of recombinant this compound (with an N-terminal His-tag) expressed in an E. coli host system. The protocol outlines a three-phase process: (1) cell lysis and extraction, (2) heat-based selective precipitation of contaminating proteins, and (3) high-purity affinity chromatography.

The purification of recombinant thermostable proteins is often simplified by a heat treatment step, which efficiently denatures and removes unwanted mesophilic host proteins.[1][2] This protocol has been optimized to yield high-purity this compound suitable for downstream applications such as structural analysis, functional assays, and preclinical development.

Materials and Reagents

  • Cell Culture & Expression:

    • E. coli strain BL21(DE3) transformed with pET-vector containing the this compound gene.

    • Luria-Bertani (LB) broth.

    • Kanamycin (or other appropriate antibiotic).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis & Clarification:

    • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

    • Lysozyme.

    • Deoxyribonuclease I (DNase I).

    • Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).

    • High-speed centrifuge and appropriate tubes.

    • Sonicator.

  • Purification:

    • Affinity Chromatography Column (e.g., HisTrap™ HP Ni-NTA column).

    • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

    • Chromatography system (e.g., FPLC).

  • Analysis:

    • SDS-PAGE gels and running buffer.

    • Coomassie Brilliant Blue stain.

    • Protein concentration assay kit (e.g., Bradford or BCA).

    • Spectrophotometer.

Experimental Protocols

Expression of Recombinant this compound
  • Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the this compound expression plasmid.

  • Incubate overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate for an additional 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until ready for purification.

Cell Lysis and Heat Precipitation
  • Thaw the frozen cell pellet on ice. Resuspend the pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.[3]

  • Add Lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[3]

  • Lyse the cells by sonication on ice. Perform 6 cycles of 30-second bursts with 30-second cooling intervals. Efficient lysis should result in a translucent suspension.[3]

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

  • Transfer the lysate to a heat-resistant container and incubate in a water bath at 70°C for 15 minutes with occasional stirring. This step denatures the majority of mesophilic E. coli proteins.[2][4]

  • Immediately cool the lysate on ice for 20 minutes.

  • Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant, which contains the soluble, thermostable this compound. Filter the supernatant through a 0.45 µm filter.

Affinity Chromatography Purification

This protocol utilizes immobilized metal affinity chromatography (IMAC) to capture the His-tagged this compound.[4][5]

  • Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Lysis Buffer.

  • Load the filtered supernatant onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the bound this compound from the column using 5-10 CVs of Elution Buffer.

  • Collect fractions of 1 mL and monitor the protein elution by absorbance at 280 nm.

  • Analyze the collected fractions for protein content and purity using a protein concentration assay and SDS-PAGE.

  • Pool the purest fractions. If necessary, perform buffer exchange or dialysis into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Data Presentation

The following table summarizes the expected yield and purity of this compound at each stage of the purification process, starting from a 1 L E. coli culture.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Lysate150050~3.3100
Heat Precipitation2004522.590
Affinity Chromatography4038>9576

Visualization

Experimental Workflow

The diagram below illustrates the complete workflow for the isolation and purification of this compound.

Thermopterin_Purification_Workflow cluster_Expression Phase 1: Expression cluster_Lysis Phase 2: Lysis & Clarification cluster_Purification Phase 3: Purification & Analysis A Inoculation & Growth B IPTG Induction A->B C Cell Harvest B->C D Cell Resuspension & Lysis C->D Cell Pellet E Heat Precipitation (70°C, 15 min) D->E F Centrifugation (20,000 x g) E->F G Load Supernatant on Ni-NTA Column F->G Filtered Supernatant H Wash Step G->H I Elution Step H->I J Purity Analysis (SDS-PAGE) I->J Final Purified this compound

Caption: Workflow for this compound purification.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway in which this compound could act as a downstream effector, activated by a membrane receptor complex.

Thermopterin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates This compound This compound (Inactive) Kinase2->this compound Phosphorylates Thermopterin_A This compound-P (Active) This compound->Thermopterin_A TF Transcription Factor Thermopterin_A->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical this compound signaling cascade.

References

Application Note: Quantification of Thermopterin in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermopterin, a member of the pteridine class of heterocyclic compounds, is a key biomarker in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological samples such as plasma, serum, and urine is crucial for clinical research and drug development. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with fluorescence detection for the determination of this compound. This method offers excellent sensitivity and selectivity for the analysis of this compound in complex biological matrices.

Experimental

A reversed-phase HPLC method was developed for the sensitive quantification of this compound. The separation is based on a C18 stationary phase with a phosphate buffer and an organic modifier as the mobile phase. Fluorescence detection provides high sensitivity and selectivity.

HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 15 mM Potassium Phosphate Buffer (pH 7.0)
Mobile Phase B Methanol
Gradient 0-10 min, 5-30% B; 10-15 min, 30-50% B; 15-20 min, 50-5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Fluorescence Detector
Excitation Wavelength 350 nm
Emission Wavelength 450 nm

Sample Preparation

For the analysis of this compound in serum or plasma, a protein precipitation step is required.

  • To 200 µL of serum or plasma, add 200 µL of 10% trichloroacetic acid.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a solution containing 0.1 M HCl. This solution should be stored at -20°C in the dark.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with Mobile Phase A.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with Mobile Phase A to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Analysis Workflow

  • Sample Collection: Collect biological samples (e.g., blood, urine) using appropriate procedures and store them at -80°C until analysis.

  • Sample Preparation: Thaw samples on ice and prepare them according to the "Sample Preparation" section in the Application Note.

  • HPLC System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.

  • Sample Injection: Inject the prepared biological samples.

  • Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of pteridine compounds using HPLC with fluorescence detection. These values can be used as a reference for the expected performance of the this compound quantification method.

ParameterTypical Value
Retention Time 6 - 8 minutes
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., with TCA) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLCInjection HPLC Injection Filtration->HPLCInjection ChromatographicSeparation Chromatographic Separation (C18 Column) HPLCInjection->ChromatographicSeparation FluorescenceDetection Fluorescence Detection (Ex: 350 nm, Em: 450 nm) ChromatographicSeparation->FluorescenceDetection DataAcquisition Data Acquisition FluorescenceDetection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification

Caption: Experimental workflow for this compound quantification.

hplc_system MobilePhase Mobile Phase Reservoir A: Aqueous Buffer B: Organic Solvent Pump HPLC Pump Gradient Formation & Delivery MobilePhase->Pump Injector Autosampler/Injector Sample Introduction Pump->Injector Column HPLC Column Stationary Phase (C18) Injector->Column Detector Fluorescence Detector Analyte Detection Column->Detector DataSystem Data Acquisition System Chromatogram & Results Detector->DataSystem

Caption: Key components of the HPLC system.

Genetic Methods for Studying Thermopterin Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic study of Thermopterin biosynthesis, focusing on the pathways in thermophilic archaea. Thermopterins are essential cofactors, and understanding their biosynthesis is crucial for microbial physiology and potential drug development targeting these unique pathways.

Application Notes

Thermopterins, a class of pterin-based cofactors found in thermophilic archaea, are vital for one-carbon metabolism. Their biosynthesis pathway, particularly the formation of the key intermediate 6-hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP), presents a unique target for genetic and biochemical investigation. The primary model organisms for these studies are thermoacidophilic crenarchaea of the genus Sulfolobus, such as Sulfolobus acidocaldarius and Sulfolobus islandicus. Genetic tools for these organisms, while challenging due to their extremophilic nature, have been developed and allow for in-depth functional analysis of the genes involved in this compound biosynthesis.[1]

The core pathway involves the conversion of GTP to 6-HMDP through a series of enzymatic steps. Key archaea-specific enzymes in this pathway have been identified through comparative genomics and are designated as MptD and MptE.[2][3] MptD catalyzes the formation of 6-hydroxymethyl-7,8-dihydropterin from 7,8-dihydroneopterin, while MptE is responsible for the subsequent phosphorylation to 6-HMDP.[2][3]

Genetic studies of this pathway typically involve gene knockout to create null mutants, complementation of these mutants, and heterologous expression of the biosynthetic genes for enzyme characterization. These approaches allow for the elucidation of gene function, pathway regulation, and the physiological role of thermopterins. The development of markerless gene deletion techniques and plasmid-based expression systems in Sulfolobus are critical for these investigations.[4][5]

Data Presentation

Table 1: Key Enzymes in Archaeal 6-HMDP Biosynthesis
EnzymeGeneCOGFunctionOrganism Example
GTP cyclohydrolase IBmptACOG1331Converts GTP to dihydroneopterin triphosphateSulfolobus solfataricus
Dihydroneopterin aldolasemptDCOG2098Forms 6-hydroxymethyl-7,8-dihydropterinSulfolobus solfataricus
6-hydroxymethyl-7,8-dihydropterin diphosphokinasemptECOG1634Phosphorylates 6-hydroxymethyl-7,8-dihydropterin to 6-HMDPSulfolobus solfataricus
Table 2: Genetic Manipulation Techniques in Sulfolobus
TechniquePurposeKey FeaturesReference
ElectroporationTransformationIntroduction of foreign DNA[6]
Pop-in/Pop-out Gene DeletionMarkerless gene knockoutUtilizes homologous recombination and counter-selection[5]
MONSTER (Multiple gene knockout system with one-step PCR)Rapid gene knockoutPCR-based construction of knockout cassettes[7]
Shuttle Vectors (e.g., pMJ05)Gene expressionVirus-based vectors for stable expression[8]
CRISPR-Cas Genome EditingGene knockout and editingEndogenous CRISPR systems for targeted modifications[6]

Experimental Protocols

Protocol 1: Markerless Gene Deletion of mptD in Sulfolobus acidocaldarius

This protocol describes the "pop-in/pop-out" strategy for creating a markerless deletion of the mptD gene.

1. Construction of the Gene Knockout Vector: a. Amplify ~1 kb regions upstream (upflank) and downstream (downflank) of the mptD gene from S. acidocaldarius genomic DNA via PCR. b. Clone the upflank and downflank regions into a suicide vector that cannot replicate in Sulfolobus. The vector should contain a selectable marker, such as the pyrEF genes for uracil prototrophy. c. The two flanking regions should be cloned adjacent to each other, effectively creating a construct that, upon homologous recombination, will replace the mptD gene with the vector sequence.

2. Transformation of S. acidocaldarius (Pop-in): a. Prepare competent S. acidocaldarius cells (a uracil auxotroph strain if using the pyrEF marker). b. Transform the cells with the constructed knockout vector via electroporation.[6] c. Plate the transformed cells on a selective medium lacking uracil to select for single-crossover integrants ("pop-in"). d. Incubate plates at 75°C for 5-7 days.

3. Selection for "Pop-out" Recombinants: a. Inoculate a single colony from the "pop-in" plate into a non-selective liquid medium and grow for several generations to allow for the second homologous recombination event. b. Plate the culture onto a counter-selective medium. If using the pyrEF marker, this medium would contain 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing pyrEF. c. Colonies that grow on the 5-FOA plates have undergone a second recombination event that excises the vector and the selectable marker ("pop-out").

4. Screening for the mptD Deletion: a. Perform colony PCR on the "pop-out" colonies using primers that flank the mptD gene. b. A successful deletion will result in a smaller PCR product compared to the wild-type. c. Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Heterologous Expression and Purification of MptE

This protocol describes the expression of the mptE gene in Escherichia coli for enzyme characterization.

1. Cloning of the mptE Expression Construct: a. Amplify the mptE open reading frame from S. acidocaldarius genomic DNA by PCR. b. Clone the PCR product into an E. coli expression vector, such as pET-28a, which adds a polyhistidine tag for purification. c. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. c. Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

3. Cell Lysis and Heat Treatment: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer. c. Lyse the cells by sonication or French press. d. Since MptE is from a thermophile, a heat treatment step (e.g., 70°C for 20 minutes) can be used to denature and precipitate a significant portion of the mesophilic E. coli proteins. e. Centrifuge to remove the precipitated proteins.

4. Protein Purification: a. Apply the supernatant from the heat treatment to a Ni-NTA affinity chromatography column. b. Wash the column to remove non-specifically bound proteins. c. Elute the His-tagged MptE protein using an imidazole gradient. d. Analyze the purified protein by SDS-PAGE. e. Perform buffer exchange into a suitable storage buffer.

Visualizations

Thermopterin_Biosynthesis_Pathway GTP GTP DHNTP 7,8-Dihydroneopterin triphosphate GTP->DHNTP MptA (GTP cyclohydrolase IB) H2Neo 7,8-Dihydroneopterin DHNTP->H2Neo Phosphatase HMD 6-Hydroxymethyl-7,8- dihydropterin H2Neo->HMD MptD (Dihydroneopterin aldolase) HMDP 6-Hydroxymethyl-7,8- dihydropterin diphosphate HMD->HMDP MptE (HMDP kinase) Thermopterins Thermopterins HMDP->Thermopterins Downstream enzymes

Early stages of the this compound biosynthetic pathway in Archaea.

Gene_Knockout_Workflow cluster_0 Vector Construction cluster_1 Transformation and Integration (Pop-in) cluster_2 Excision (Pop-out) cluster_3 Screening Amplify_flanks Amplify flanking regions of target gene Clone_vector Clone flanks into suicide vector with marker Amplify_flanks->Clone_vector Transform Transform Sulfolobus with knockout vector Clone_vector->Transform Select_integrants Select for single-crossover integrants (marker selection) Transform->Select_integrants Non_selective_growth Grow in non-selective medium Select_integrants->Non_selective_growth Counter_selection Plate on counter-selective medium Non_selective_growth->Counter_selection Colony_PCR Colony PCR to identify deletion mutants Counter_selection->Colony_PCR Sequencing Sequence verification Colony_PCR->Sequencing

Workflow for markerless gene deletion in Sulfolobus.

References

Application Note: Investigating the Role of Thermopterin in Cellular Thermal Stress Response using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermopterin is a recently identified protein believed to play a crucial role in the cellular response to thermal stress. Preliminary studies suggest that this compound may act as a key regulator of the heat shock response pathway, potentially influencing the expression of heat shock proteins (HSPs) and other cytoprotective factors. Understanding the precise function of this compound could unveil new therapeutic targets for conditions associated with cellular stress, such as neurodegenerative diseases and ischemia. This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to create a this compound knockout cell line and subsequently investigate its role in cellular thermal stress response.

Key Experiments & Methodologies

The investigation into this compound function involves a series of well-defined experimental stages:

  • gRNA Design and Validation: Designing and validating single guide RNAs (sgRNAs) to target the THP gene (the gene encoding this compound) for efficient and specific knockout.

  • CRISPR-Cas9 Delivery and Knockout Cell Line Generation: Delivering the CRISPR-Cas9 components into a suitable cell line (e.g., HEK293T) to generate a stable THP knockout cell line.

  • Knockout Validation: Confirming the successful knockout of the THP gene at both the genomic and protein levels.

  • Functional Assays: Characterizing the phenotype of the THP knockout cells, particularly in response to thermal stress.

Experimental Protocols

Protocol 1: gRNA Design and Validation
  • gRNA Design:

    • Identify the target gene sequence for THP from a genomic database (e.g., NCBI).

    • Use an online gRNA design tool (e.g., CHOPCHOP, CRISPOR) to design at least three sgRNAs targeting an early exon of the THP gene to maximize the likelihood of a frameshift mutation.

    • Select sgRNAs with high on-target scores and low off-target scores.

  • gRNA Cloning:

    • Synthesize the designed sgRNA oligonucleotides with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., lentiCRISPRv2).

    • Anneal the complementary oligos and ligate them into the linearized vector.

    • Transform the ligated product into competent E. coli and select for positive clones.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • gRNA Validation (in vitro cleavage assay):

    • Amplify the target genomic region from wild-type cells using PCR.

    • Incubate the PCR product with purified Cas9 protein and the in vitro transcribed sgRNA.

    • Analyze the cleavage products by agarose gel electrophoresis. A successfully cleaved product will result in smaller DNA fragments.

Protocol 2: Generation of a Stable THP Knockout Cell Line
  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2 plasmid containing the validated THP-targeting sgRNA, and the packaging plasmids psPAX2 and pMD2.G.

    • Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus using a lentivirus concentration reagent or ultracentrifugation.

  • Transduction:

    • Seed the target cells (e.g., HEK293T) at a density of 5 x 10^4 cells/well in a 24-well plate.

    • Transduce the cells with the concentrated lentivirus at various multiplicities of infection (MOIs) to determine the optimal concentration.

    • Include a non-targeting sgRNA control.

  • Selection and Clonal Isolation:

    • At 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

    • After selection, perform single-cell sorting into 96-well plates to isolate individual clones.

    • Expand the single-cell clones for further analysis.

Protocol 3: Knockout Validation
  • Genomic DNA Analysis:

    • Extract genomic DNA from the expanded clonal cell lines.

    • PCR amplify the target region of the THP gene.

    • Perform Sanger sequencing of the PCR product to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis:

    • Lyse the wild-type and knockout cell clones and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for this compound and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. The absence of a band corresponding to this compound in the knockout clones confirms successful knockout at the protein level.

Protocol 4: Functional Assays
  • Cell Viability Assay (MTT Assay):

    • Seed wild-type and THP knockout cells in a 96-well plate.

    • Expose the cells to heat shock (e.g., 42°C for 1 hour).

    • Allow the cells to recover at 37°C for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Quantitative PCR (qPCR) for Heat Shock Protein Expression:

    • Expose wild-type and THP knockout cells to heat shock.

    • Extract total RNA at different time points post-heat shock (e.g., 0, 2, 4, 8 hours).

    • Synthesize cDNA from the RNA samples.

    • Perform qPCR using primers specific for key heat shock protein genes (e.g., HSP70, HSP90) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Validation of THP Knockout Clones

Clone IDSanger Sequencing ResultThis compound Protein Level (Relative to WT)
WTWild-type sequence100%
THP-KO Clone 17 bp deletion (frameshift)Not Detected
THP-KO Clone 22 bp insertion (frameshift)Not Detected
Non-Targeting ControlWild-type sequence98%

Table 2: Cell Viability after Heat Shock

Cell LineConditionCell Viability (% of WT Control)
WTNo Heat Shock100 ± 5.2
WTHeat Shock (42°C, 1 hr)75 ± 4.1
THP-KO Clone 1No Heat Shock98 ± 6.0
THP-KO Clone 1Heat Shock (42°C, 1 hr)45 ± 3.8
THP-KO Clone 2No Heat Shock99 ± 5.5
THP-KO Clone 2Heat Shock (42°C, 1 hr)48 ± 4.2

Table 3: Relative mRNA Expression of HSP70 after Heat Shock

Cell LineTime Post-Heat ShockRelative HSP70 mRNA Expression (Fold Change)
WT0 hr1.0 ± 0.1
WT2 hr8.5 ± 0.7
WT4 hr15.2 ± 1.3
WT8 hr6.3 ± 0.5
THP-KO Clone 10 hr1.1 ± 0.2
THP-KO Clone 12 hr3.2 ± 0.4
THP-KO Clone 14 hr5.8 ± 0.6
THP-KO Clone 18 hr2.1 ± 0.3

Visualizations

Thermopterin_Signaling_Pathway Heat_Stress Heat Stress This compound This compound Heat_Stress->this compound activates HSF1_inactive HSF1 (inactive) This compound->HSF1_inactive promotes dissociation from HSP90 HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active trimerization & phosphorylation HSE HSE HSF1_active->HSE binds to HSP_Genes HSP Genes (e.g., HSP70, HSP90) HSE->HSP_Genes activates transcription HSPs Heat Shock Proteins HSP_Genes->HSPs translation Cell_Survival Cell Survival HSPs->Cell_Survival promotes

Caption: Hypothetical signaling pathway of this compound in the heat shock response.

CRISPR_Workflow gRNA_Design 1. gRNA Design & Validation Lentivirus_Production 2. Lentivirus Production gRNA_Design->Lentivirus_Production Transduction 3. Cell Transduction Lentivirus_Production->Transduction Selection 4. Puromycin Selection Transduction->Selection Clonal_Isolation 5. Single-Cell Cloning Selection->Clonal_Isolation Validation 6. Knockout Validation (Sequencing & Western Blot) Clonal_Isolation->Validation Functional_Assays 7. Functional Assays (Viability, qPCR) Validation->Functional_Assays

Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of this compound.

Logical_Relationships Hypothesis Hypothesis: This compound is essential for an effective heat shock response. KO_Generation CRISPR-Cas9 Knockout of THP Gene Hypothesis->KO_Generation leads to Phenotypic_Analysis Phenotypic Analysis: - Cell Viability - HSP Gene Expression KO_Generation->Phenotypic_Analysis enables Conclusion Conclusion: Loss of this compound impairs the cellular response to heat stress. Phenotypic_Analysis->Conclusion supports

Caption: Logical relationship of the experimental design.

Discussion

The presented data indicates that the CRISPR-Cas9 system successfully generated THP knockout cell lines, as confirmed by both genomic sequencing and the absence of this compound protein. The functional assays demonstrate that the loss of this compound significantly impairs the ability of cells to survive heat shock, as evidenced by the reduced cell viability in the knockout clones. Furthermore, the attenuated induction of HSP70 mRNA in the knockout cells following heat stress suggests that this compound plays a critical role in regulating the expression of key heat shock proteins.

These findings support the hypothesis that this compound is a crucial component of the cellular thermal stress response pathway. Future investigations could explore the specific molecular interactions of this compound and its potential as a therapeutic target for modulating cellular stress responses in various disease contexts.

Application Notes and Protocols for In Vitro Synthesis of Thermopterin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopterin and its precursors are pteridine derivatives that play crucial roles in various biological processes. The in vitro synthesis of these compounds is essential for research into their function, mechanism of action, and for the development of novel therapeutics. These application notes provide detailed protocols for the chemical and enzymatic synthesis of key this compound precursors, including 7,8-dihydroneopterin triphosphate and 6-hydroxymethyl-7,8-dihydropterin. The protocols are compiled from published research and are intended to serve as a guide for the laboratory synthesis and purification of these molecules.

Biosynthetic Pathway Overview

The enzymatic synthesis of this compound precursors is a multi-step process starting from guanosine triphosphate (GTP). The key enzymes involved are GTP cyclohydrolase I (GTPCH-I), 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), and dihydropteroate synthase (DHPS).

Thermopterin_Precursor_Biosynthesis GTP Guanosine Triphosphate (GTP) DHNTP 7,8-Dihydroneopterin triphosphate GTP->DHNTP GTP Cyclohydrolase I (GTPCH-I) DHNP 7,8-Dihydroneopterin DHNTP->DHNP Phosphatase HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP->HMDHP Dihydroneopterin aldolase HMDHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->HMDHPP HPPK (+ATP) DHP Dihydropteroate HMDHPP->DHP DHPS (+ p-ABA)

Caption: Enzymatic synthesis pathway of this compound precursors.

Chemical Synthesis Protocol

Protocol 1: Chemical Synthesis of D-7,8-dihydroneopterin-3'-triphosphate

This protocol is based on a published chemical synthesis method and involves the phosphorylation of D-neopterin-3'-monophosphate followed by reduction.[1]

Materials:

  • D-neopterin-3'-monophosphate

  • Anhydrous formic acid

  • 1,1'-Carbonyldiimidazole

  • n-tributyl-ammonium pyrophosphate

  • Sodium hyposulfite (for chemical reduction) or Palladium on carbon (Pd/C) and H₂ gas (for catalytic reduction)

  • Appropriate organic solvents (e.g., anhydrous DMF)

  • Purification resins (e.g., ion-exchange chromatography)

Procedure:

  • Formylation: D-neopterin-3'-monophosphate is first 1'-2'-O-formylated using anhydrous formic acid.

  • Activation: The formylated intermediate is then activated with 1,1'-carbonyldiimidazole.

  • Phosphorylation: The activated compound is phosphorylated using n-tributyl-ammonium pyrophosphate to yield D-neopterin-3'-triphosphate (NTP).

  • Purification of NTP: The resulting NTP is purified from the reaction mixture.

  • Reduction: D-7,8-dihydroneopterin-3'-triphosphate is obtained by either chemical reduction with sodium hyposulfite or catalytic reduction using Pd/C and H₂ gas.

  • Final Purification: The final product is purified to homogeneity.

Quantitative Data:

ProductSynthesis MethodReported YieldReference
D-neopterin-3'-triphosphateChemical24%[1]
D-7,8-dihydroneopterin-3'-triphosphateChemicalNot reported[1]

Enzymatic Synthesis Protocols

The enzymatic synthesis of this compound precursors offers a potentially more specific and efficient route compared to chemical synthesis. These protocols utilize purified enzymes to catalyze the desired reactions.

Protocol 2: Enzymatic Synthesis of 7,8-Dihydroneopterin Triphosphate

This protocol describes the conversion of GTP to 7,8-dihydroneopterin triphosphate using GTP cyclohydrolase I.

Materials:

  • Guanosine triphosphate (GTP)

  • Purified GTP cyclohydrolase I (GTPCH-I) from a suitable source (e.g., E. coli)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM KCl and 5 mM EDTA)

  • Mg²⁺ source (e.g., MgCl₂)

  • Dithiothreitol (DTT)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing GTP, MgCl₂, and DTT in the reaction buffer.

  • Equilibrate the reaction mixture to the optimal temperature for GTPCH-I activity (typically 37°C).

  • Initiate the reaction by adding a predetermined amount of purified GTPCH-I.

  • Incubate the reaction for a sufficient time to allow for product formation.

  • Terminate the reaction, for example, by heat inactivation of the enzyme or by adding a quenching agent.

  • The product, 7,8-dihydroneopterin triphosphate, can be purified from the reaction mixture using techniques such as ion-exchange chromatography or HPLC.[2][3]

GTPCH_I_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification prep_mix Prepare reaction mix: GTP, MgCl2, DTT, Buffer equilibrate Equilibrate at 37°C prep_mix->equilibrate add_enzyme Add purified GTPCH-I equilibrate->add_enzyme incubate Incubate add_enzyme->incubate terminate Terminate reaction incubate->terminate purify Purify 7,8-dihydroneopterin triphosphate (HPLC/Ion-exchange) terminate->purify

Caption: Workflow for the enzymatic synthesis of 7,8-dihydroneopterin triphosphate.

Protocol 3: Coupled Enzymatic Synthesis of Dihydropteroate

This protocol utilizes a coupled enzyme system of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) to produce dihydropteroate.[4][5]

Materials:

  • 6-hydroxymethyl-7,8-dihydropterin

  • Adenosine triphosphate (ATP)

  • p-Aminobenzoic acid (p-ABA)

  • Purified HPPK and DHPS enzymes (can be from a bifunctional protein)[6]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂)

  • Dithiothreitol (DTT)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing 6-hydroxymethyl-7,8-dihydropterin, ATP, p-ABA, MgCl₂, and DTT in the reaction buffer.

  • Equilibrate the mixture to the optimal reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified HPPK and DHPS enzymes.

  • Monitor the reaction progress by measuring the formation of AMP or dihydropteroate. In a well-coupled reaction, the intermediate 6-hydroxymethyl-7,8-dihydropterin pyrophosphate does not accumulate.[4][7]

  • After the desired conversion is achieved, terminate the reaction.

  • Purify the dihydropteroate product using chromatographic methods.

Purification and Analysis

Purification:

The purification of pterin derivatives can be achieved using various chromatographic techniques. Ion-exchange chromatography is effective for separating these charged molecules.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for both analytical and preparative-scale purification, offering high resolution to separate closely related pterin compounds.[2]

Analysis:

The identity and purity of the synthesized precursors can be confirmed using a combination of analytical techniques:

  • UV-Vis Spectroscopy: To determine the concentration and assess the purity based on the characteristic absorbance spectra of pterins.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the final products.

Quantitative Data Summary

The following table summarizes the available quantitative data for the enzymes involved in the synthesis of this compound precursors.

EnzymeSource OrganismPurification FoldNative Molecular Weight (kDa)Subunit Molecular Weight (kDa)Reference
HPPKE. coli>10,00025 (monomer)25[8]
DHPSE. coli>7,00052-54 (dimer)30[8]
HPPK/DHPSPea leavesNot specified280-30053[6]

Conclusion

These protocols provide a foundation for the successful in vitro synthesis of key this compound precursors. Researchers should optimize the reaction conditions and purification methods based on their specific experimental needs and available resources. The provided diagrams and data tables are intended to facilitate a clear understanding of the synthesis pathways and expected outcomes. Further investigation into the detailed protocols from the cited literature is recommended for a comprehensive understanding of each step.

References

Subject: Application of Thermopterin in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: In-depth analysis and procedural guidelines for the application of "Thermopterin" in metabolic engineering.

Following a comprehensive review of scientific literature and databases, we have been unable to identify any compound named "this compound." It is possible that this term is a neologism, a misspelling of a known compound, or a proprietary name not yet in the public domain. Consequently, the generation of detailed application notes, experimental protocols, and quantitative data for a non-existent substance would be speculative and contrary to our commitment to factual accuracy.

While we cannot provide information on "this compound," we recognize your interest in the broader class of related molecules known as pterins , which play a crucial role in various metabolic pathways and are relevant to metabolic engineering. Pterins are heterocyclic compounds that function as essential cofactors for a variety of enzymes.[1][2]

Notable examples of pterin cofactors with significant applications in metabolic engineering include:

  • Tetrahydrobiopterin (BH4): A critical cofactor for aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters, and for nitric oxide synthases.[3][4] The engineering of metabolic pathways to produce compounds like L-DOPA often involves the manipulation of BH4 biosynthesis and regeneration.[5]

  • Methanopterin: A key C1 carrier coenzyme in the metabolism of methanogenic archaea.[6][7][8] Its unique structure and function are of interest in engineering novel carbon fixation and utilization pathways.

  • Molybdopterin: A cofactor required for the activity of a wide range of molybdoenzymes and tungstoenzymes, which catalyze diverse redox reactions, including nitrate reduction and sulfur metabolism.[1]

To illustrate the general principles of how a pterin-like cofactor could be applied in metabolic engineering, we provide the following conceptual framework. Please note that the specific details would need to be adapted based on the actual properties of a real-world compound.

Conceptual Application Notes

Introduction to Pterin Cofactors in Metabolic Engineering

Metabolic engineering aims to optimize cellular processes for the production of valuable chemicals, pharmaceuticals, and biofuels.[9] This often involves the introduction of new enzymatic activities or the enhancement of existing metabolic pathways. Many key enzymatic reactions, particularly hydroxylations and redox reactions, are dependent on specific cofactors. Pterins are a class of such cofactors that mediate a variety of biochemical transformations.[10][11] The availability and regeneration of these cofactors can be a rate-limiting step in an engineered pathway. Therefore, engineering the biosynthesis and regeneration of pterin cofactors is a critical strategy for improving the efficiency of production pathways.[5]

Hypothetical Role of a "this compound" in a Thermophilic Host

For the purpose of this conceptual framework, let us hypothesize that "this compound" is a thermostable pterin cofactor essential for a specific enzymatic reaction in a thermophilic organism. Its application in metabolic engineering could involve:

  • Enhancing Thermostable Enzyme Activity: Overexpression of the biosynthetic pathway for "this compound" could boost the activity of a desired thermostable enzyme that relies on this cofactor.

  • Improving Product Yields at High Temperatures: By ensuring a sufficient supply of "this compound," the metabolic flux towards a desired product could be maintained at elevated temperatures, which can offer advantages such as reduced contamination risk and improved reaction kinetics.

  • Enabling Novel Biotransformations: The introduction of a "this compound"-dependent enzyme into a host organism could enable the production of novel compounds.

Conceptual Experimental Protocols

The following are generalized protocols that would be adapted for a real pterin-like compound.

Protocol 1: Overexpression of a Hypothetical "this compound" Biosynthesis Pathway
  • Gene Identification and Synthesis: Identify the genes responsible for the biosynthesis of the pterin cofactor in the native organism. Codon-optimize these genes for expression in the target production host (e.g., E. coli or Saccharomyces cerevisiae).

  • Plasmid Construction: Clone the synthesized genes into an appropriate expression vector under the control of a strong, inducible promoter.

  • Host Transformation: Transform the expression plasmid into the desired host strain.

  • Expression and Confirmation: Induce gene expression and confirm the production of the biosynthetic enzymes via SDS-PAGE and Western blotting.

  • Cofactor Analysis: Develop an analytical method (e.g., HPLC or LC-MS) to quantify the intracellular concentration of the pterin cofactor and confirm its increased production.

Protocol 2: In Vitro Enzyme Assay with a Pterin Cofactor
  • Protein Purification: Purify the pterin-dependent enzyme of interest from an overexpression host.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the enzyme's substrate, the purified enzyme, and varying concentrations of the pterin cofactor.

  • Enzyme Kinetics: Initiate the reaction and monitor the formation of the product over time using a suitable analytical technique (e.g., spectrophotometry or HPLC).

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme with respect to the pterin cofactor.

Conceptual Data Presentation

Should quantitative data for a real pterin-like compound be available, it would be presented in tables for clear comparison.

Table 1: Hypothetical Comparison of Product Titer with and without "this compound" Pathway Overexpression.

StrainRelevant Genotype"this compound" Concentration (µM)Product Titer (g/L)
ControlWild-type5 ± 11.2 ± 0.2
EngineeredOverexpression of biosynthesis genes50 ± 56.8 ± 0.5

Table 2: Hypothetical Kinetic Parameters of a "this compound"-Dependent Enzyme.

CofactorKm (µM)Vmax (µmol/min/mg)
"this compound"15120
Alternative Cofactor15035

Conceptual Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.

metabolic_pathway cluster_host Host Cell Metabolism cluster_this compound Engineered 'this compound' Pathway Precursor_A Precursor_A Gene_X Gene_X Precursor_A->Gene_X Precursor_B Precursor_B Intermediate Intermediate Precursor_B->Intermediate Endogenous Enzyme Desired_Product Desired_Product Intermediate->Desired_Product Engineered Enzyme Gene_Y Gene_Y Gene_X->Gene_Y Gene_Z Gene_Z Gene_Y->Gene_Z This compound This compound Gene_Z->this compound This compound->Intermediate Cofactor

Caption: Conceptual metabolic pathway for the production of a desired product using an engineered "this compound"-dependent enzyme.

experimental_workflow A Identify & Synthesize Biosynthesis Genes B Construct Expression Vector A->B C Transform Host Organism B->C D Induce Gene Expression & Confirm Protein Production C->D E Quantify Intracellular 'this compound' Levels D->E F Measure Product Titer D->F

Caption: A generalized experimental workflow for engineering and evaluating a hypothetical "this compound" biosynthesis pathway.

We recommend verifying the correct name of the compound of interest. Should you provide a recognized chemical name, we would be pleased to generate a detailed and accurate application note based on available scientific data.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterins are a class of heterocyclic compounds that function as essential cofactors in a variety of enzymatic reactions.[1] "Thermopterin" and its related enzymes represent a novel area of interest in biochemical and pharmaceutical research. These enzymes, often belonging to the oxidoreductase family, are crucial for their roles in cellular signaling, metabolism, and potential involvement in disease pathways. This document provides detailed application notes and standardized protocols for assaying the enzymatic activity of this compound-related enzymes, offering a framework for inhibitor screening and kinetic analysis.

The methodologies described herein are based on established principles of enzyme kinetics and draw from proven assays for other pterin-dependent enzymes.[1][2][3] These protocols can be adapted for high-throughput screening and detailed mechanistic studies.

Data Presentation: Quantitative Analysis of this compound Enzyme Activity

Effective analysis of enzyme kinetics and inhibition is fundamental to drug discovery and biochemical research. Below are sample data tables summarizing key quantitative parameters for a hypothetical this compound-related enzyme, "ThermoDR" (this compound Dependent Reductase).

Table 1: Michaelis-Menten Kinetic Parameters for ThermoDR

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Dihydrothis compound15.2 ± 1.825.6 ± 2.112.88.42 x 10⁵
Dihydrobiopterin45.7 ± 3.518.1 ± 1.59.051.98 x 10⁵
Dihydrofolate> 500Not Determined--

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of ThermoDR Activity

InhibitorType of InhibitionKi (nM)IC50 (nM)
Compound XCompetitive12.5 ± 1.128.3 ± 2.5
Compound YNon-competitive45.2 ± 3.995.1 ± 7.8
Compound ZUncompetitive28.7 ± 2.460.5 ± 5.1

Inhibition constants were determined using various concentrations of inhibitor and substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for ThermoDR Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of ThermoDR by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.[1][3]

Materials:

  • Purified ThermoDR enzyme

  • Dihydrothis compound (substrate)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM Potassium Phosphate, 10 mM 2-mercaptoethanol, pH 6.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of Dihydrothis compound in the assay buffer.

  • Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined empirically, but a starting point of 10 mM is recommended.

  • Set up the assay in a 96-well microplate. A typical 200 µL reaction mixture includes:

    • 160 µL of Assay Buffer

    • 20 µL of NADPH solution (final concentration of 100 µM)

    • 10 µL of Dihydrothis compound solution (varying concentrations to determine Km)

    • 10 µL of purified ThermoDR (e.g., 5 µg of protein)

  • Initiate the reaction by adding the enzyme.

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[4]

  • Determine the initial velocity (V₀) from the linear portion of the reaction progress curve.

  • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Fluorometric Assay for ThermoDR Activity

This protocol outlines a more sensitive fluorometric assay that measures the formation of the fluorescent product, isoxanthopterin, from a pterin substrate.[2] This method is suitable for high-throughput screening of inhibitors.

Materials:

  • Purified ThermoDR enzyme

  • Pterin (substrate)

  • Assay Buffer: 50 mM KH₂PO₄, 10 mM DTT, 0.18 mg/ml PMSF

  • 96-well black microplate

  • Microplate fluorometer (Excitation: 360 nm, Emission: 440 nm)

Procedure:

  • Prepare a stock solution of pterin in the assay buffer.

  • For inhibitor screening, prepare a dilution series of the test compounds in DMSO.

  • Set up the assay in a 96-well black microplate. A typical 100 µL reaction mixture includes:

    • 80 µL of Assay Buffer

    • 10 µL of pterin solution

    • 1 µL of test compound or DMSO (for control)

    • 10 µL of purified ThermoDR

  • Initiate the reaction by adding the enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., 10 µL of 0.1 M HCl).

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[3]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition against compound concentration to determine the IC50 value.

Visualizations

Thermopterin_Enzyme_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Dihydrothis compound Dihydrothis compound ThermoDR ThermoDR Dihydrothis compound->ThermoDR NADPH NADPH NADPH->ThermoDR Tetrahydrothis compound Tetrahydrothis compound ThermoDR->Tetrahydrothis compound NADP NADP+ ThermoDR->NADP

Caption: General enzymatic reaction of ThermoDR.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Buffer, Substrate, Cofactor A->D B Prepare Substrate & Cofactor Solutions B->D C Prepare Enzyme Solution E Initiate with Enzyme C->E D->E F Incubate at Controlled Temperature E->F G Monitor Reaction Progress (Spectrophotometry/Fluorometry) F->G H Calculate Initial Velocities G->H I Determine Kinetic Parameters (Km, Vmax, IC50) H->I

Caption: Experimental workflow for a this compound enzyme assay.

Signaling_Pathway cluster_upstream Upstream Signal cluster_pterin_synthesis Pterin Synthesis cluster_thermopterin_cycle This compound Cycle cluster_downstream Downstream Effect Signal External Stimulus GTP_CH1 GTP Cyclohydrolase I Signal->GTP_CH1 GTP GTP GTP->GTP_CH1 Dihydrothis compound Dihydrothis compound ThermoDR ThermoDR Dihydrothis compound->ThermoDR GTP_CH1->Dihydrothis compound Tetrahydrothis compound Tetrahydrothis compound ThermoDR->Tetrahydrothis compound PruR_like PruR-like Receptor Tetrahydrothis compound->PruR_like Biofilm Biofilm Formation (Modulated) PruR_like->Biofilm

References

Troubleshooting & Optimization

Optimizing growth conditions for Thermopterin-producing organisms.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thermopterin Production

This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the growth of this compound-producing organisms. As "this compound" is a specialized compound, this guide uses well-documented thermophilic archaea known for producing related pterin-derivatives, such as Sulfolobus solfataricus and Pyrococcus furiosus, as model organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a novel, heat-stable pterin derivative with significant potential in drug development due to its unique redox properties. It is a secondary metabolite produced by specific strains of thermoacidophilic archaea, most notably engineered strains of Sulfolobus solfataricus and hyperthermophilic anaerobes like Pyrococcus furiosus. Pterins are essential cofactors in many metabolic pathways in archaea.[1][2]

Q2: What are the general optimal growth conditions for these organisms?

A2: These are extremophiles with very specific requirements. Sulfolobus solfataricus is a thermoacidophile, preferring high temperatures (75-85°C) and a very acidic environment (pH 2.5-4.0).[3] Pyrococcus species are hyperthermophiles that grow best at even higher temperatures (90-100°C) under strictly anaerobic conditions.[4] Both require a complex medium containing specific salts, a carbon source, and often yeast extract or tryptone.

Q3: My culture is growing, but the this compound yield is negligible. What is the most common cause?

A3: Low yield of a secondary metabolite like this compound is often linked to non-optimal environmental triggers or nutrient limitations, even when primary growth (cell density) appears normal. Key factors include suboptimal temperature or pH, depletion of a specific precursor in the medium (e.g., a key amino acid or trace metal), or feedback inhibition from the product itself.

Q4: Can I grow these organisms in a standard microbiology lab?

A4: Culturing these organisms requires specialized equipment. For Sulfolobus, you will need an incubator capable of maintaining 80°C with vigorous shaking for aeration.[5] For anaerobic Pyrococcus, you will need an anaerobic chamber or the ability to use anaerobic culture vessels with gas exchange systems (e.g., gassing with N₂/CO₂).[4][6] Standard plastic labware is often unsuitable; glass vessels are required.[7]

Troubleshooting Guides

This section addresses specific problems you may encounter during cultivation and this compound production.

Problem 1: Slow or No Growth
Potential Cause Troubleshooting Steps
Incorrect Temperature Verify incubator/bioreactor temperature with a calibrated external thermometer. Thermophiles have a narrow optimal range; a deviation of even 5°C can halt growth.[3][8]
Suboptimal pH Measure the pH of your medium after autoclaving and at the incubation temperature, as pH can shift. For Sulfolobus, ensure pH is between 3.0 and 4.0.[3][9]
Oxygen Contamination (for Anaerobes) For organisms like Pyrococcus, ensure strict anaerobic conditions. Use freshly prepared, deoxygenated media, add a reducing agent (e.g., sodium sulfide), and thoroughly flush vessels with anaerobic gas.[4]
Inoculum Quality Use a fresh, actively growing starter culture. An old or stressed inoculum will result in a long lag phase or complete culture failure.[10]
Media Composition Error Double-check all media components and concentrations. The absence of a critical trace element (e.g., Tungsten for some archaeal enzymes) can prevent growth.[4]
Problem 2: High Cell Density but Low this compound Yield
Potential Cause Troubleshooting Steps
Nutrient Limitation While the primary carbon source may be sufficient for growth, a precursor specific to the this compound pathway (e.g., GTP, specific amino acids) might be depleted. Consider adding supplements like yeast extract or casamino acids.[11]
Incorrect Growth Phase Secondary metabolite production is often highest during the stationary phase. Ensure you are harvesting at the correct time point by first running a time-course experiment correlating growth phase with yield.
Feedback Inhibition The accumulation of this compound may be inhibiting its own synthesis pathway. Consider implementing a continuous culture or fed-batch system to keep the product concentration below the inhibitory threshold.[7]
Suboptimal Gene Expression The signaling pathway for this compound production may require a specific trigger (e.g., mild heat shock, specific metal ion). Review literature for related compounds to identify potential inducers.

Data & Media Formulation

Table 1: Comparative Growth Conditions
ParameterSulfolobus solfataricusPyrococcus woesei
Morphology Aerobic, ThermoacidophileStrictly Anaerobic, Hyperthermophile
Optimal Temperature 80°C[3]95°C[4]
Optimal pH 3.0 - 4.0[9]6.0 - 7.0 (inferred)
Carbon Source Yeast Extract, Tryptone, Sucrose, Glucose[5][11]Maltose, Peptides (Yeast Extract, Tryptone)[4]
Key Requirement Vigorous AerationStrict Anaerobiosis, Elemental Sulfur (S⁰) enhances growth[4]
Table 2: Base Media Composition (per 1 Liter)
ComponentSulfolobus solfataricus Medium (JCM 171)[9]Pyrococcus woesei Marine Medium (Optimized)[4]
KH₂PO₄3.1 g-
(NH₄)₂SO₄2.5 g-
MgSO₄·7H₂O0.2 g-
CaCl₂·2H₂O0.25 g-
Yeast Extract1.0 g1.25 g
Tryptone/Peptone-1.25 g
Maltose-5.0 g
Marine Water Base-~1 L
Trace Element SolutionYes (V, Co, Mo, etc.)Yes (Fe, Ni, Zn, Mn, etc.)[4]
Final pH Adjust to 4.0 with H₂SO₄ [9]Adjust to ~6.5

Experimental Protocols

Protocol 1: Determining Optimal Temperature for this compound Production
  • Prepare Media: Prepare a 1L batch of the appropriate medium for your organism (see Table 2).

  • Aliquoting: Dispense 100 mL of medium into seven separate 250 mL glass flasks.

  • Sterilization: Autoclave the flasks and allow them to cool. For anaerobic organisms, perform this process in an anaerobic chamber or use appropriate techniques to maintain anoxia.

  • Inoculation: Inoculate each flask with an identical volume of a fresh, mid-log phase starter culture to achieve a starting OD₆₀₀ of ~0.05.

  • Incubation: Place each flask in a separate incubator set to a different temperature. For S. solfataricus, suggested temperatures are: 70°C, 74°C, 78°C, 80°C, 82°C, 86°C, 90°C.

  • Sampling: At regular intervals (e.g., every 4 hours), aseptically remove a 2 mL sample from each flask.

  • Analysis:

    • Measure the optical density (OD₆₀₀) of 1 mL to monitor cell growth.

    • Centrifuge the remaining 1 mL to pellet the cells. Store the supernatant and cell pellet at -80°C.

  • Quantification: After the growth curves have reached the stationary phase, analyze the stored samples for this compound concentration using a validated method (e.g., HPLC with fluorescence detection).

  • Data Plotting: Plot both the final cell density and the final this compound yield against temperature to determine the optimal temperature for production, which may differ from the optimal temperature for growth.

Visualizations

Hypothetical this compound Biosynthesis & Regulatory Pathway

Thermopterin_Pathway GTP GTP (Precursor) DHNP 7,8-Dihydroneopterin GTP->DHNP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8-dihydropterin DHNP->HMDHP Archaeal Enzyme COG2098 Thermopterin_Synthase This compound Synthase Complex (Multi-enzyme) HMDHP->Thermopterin_Synthase This compound This compound (Final Product) Thermopterin_Synthase->this compound This compound->Thermopterin_Synthase Feedback Inhibition Stress_Signal Environmental Stress (e.g., Heat Shock, Metal Ions) Regulator Transcriptional Regulator (T-Reg) Stress_Signal->Regulator Activates Regulator->Thermopterin_Synthase Induces Expression Troubleshooting_Workflow Start Low this compound Yield (High Cell Density) CheckGrowth Confirm Growth Phase: Is culture in stationary phase? Start->CheckGrowth HarvestLater Action: Harvest later Run time-course experiment CheckGrowth->HarvestLater No OptimizeMedia Hypothesis: Nutrient/Precursor Limitation CheckGrowth->OptimizeMedia Yes HarvestLater->Start OptimizeConditions Hypothesis: Suboptimal Conditions (pH/Temp) OptimizeMedia->OptimizeConditions ActionMedia Action: Supplement media with Yeast Extract, Amino Acids, GTP OptimizeMedia->ActionMedia CheckFeedback Hypothesis: Feedback Inhibition OptimizeConditions->CheckFeedback ActionConditions Action: Run optimization matrix for pH and Temperature OptimizeConditions->ActionConditions ActionFeedback Action: Implement fed-batch or continuous culture CheckFeedback->ActionFeedback End Yield Improved ActionMedia->End ActionConditions->End ActionFeedback->End

References

Technical Support Center: Optimizing Thermopterin Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Thermopterin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution and accurate quantification of this compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape is a common issue when analyzing polar compounds like this compound. Several factors can contribute to this problem.

  • Secondary Interactions: Active sites on the column packing, such as residual silanols, can interact with the polar functional groups of this compound, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent. An unsuitable mobile phase pH can lead to mixed-mode retention and peak tailing.

  • Contamination: A contaminated guard or analytical column can introduce active sites that cause peak distortion.

Troubleshooting Workflow for Poor Peak Shape:

G start Poor this compound Peak Shape (Tailing or Fronting) check_overload Reduce Sample Concentration and Injection Volume start->check_overload overload_yes Peak Shape Improves check_overload->overload_yes Fixed? overload_no No Improvement check_overload->overload_no Not Fixed? solution_overload Optimize Sample Load overload_yes->solution_overload check_ph Adjust Mobile Phase pH (e.g., +/- 1 pH unit) overload_no->check_ph ph_yes Peak Shape Improves check_ph->ph_yes Fixed? ph_no No Improvement check_ph->ph_no Not Fixed? solution_ph Determine Optimal pH for This compound Ionization State ph_yes->solution_ph check_column Use a New Guard/Analytical Column ph_no->check_column column_yes Peak Shape Improves check_column->column_yes Fixed? column_no Persistent Issue check_column->column_no Not Fixed? solution_column Column Contamination Likely. Implement Column Cleaning Protocol. column_yes->solution_column consider_column_chem Consider Alternative Column Chemistry (e.g., Polar-Embedded or Polar-Endcapped) column_no->consider_column_chem G cluster_solutions Potential Solutions start Poor Reproducibility (Retention Time or Peak Area) check_mobile_phase Verify Mobile Phase Preparation (pH, Composition) start->check_mobile_phase check_equilibration Ensure Adequate Column Equilibration Time start->check_equilibration check_sample_solvent Confirm Sample Solvent is Weaker Than Mobile Phase start->check_sample_solvent check_system Investigate HPLC System (Pump, Injector, Detector) start->check_system sol_mobile_phase Re-prepare Mobile Phase and Use a pH Meter check_mobile_phase->sol_mobile_phase sol_equilibration Increase Equilibration Time (e.g., 10-15 column volumes) check_equilibration->sol_equilibration sol_sample_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->sol_sample_solvent sol_system Perform System Maintenance (e.g., Check for Leaks, Clean Check Valves) check_system->sol_system G start Define Analytical Goal (e.g., Purity, Quantification) col_select Select Initial Column (e.g., Polar-Embedded C18) start->col_select mp_select Select Mobile Phase Buffers and Organic Modifier col_select->mp_select screening Perform Initial Screening Runs (Isocratic or Fast Gradient) mp_select->screening eval Evaluate Peak Shape, Retention, and Resolution screening->eval optimize Optimize Parameters (Gradient, pH, Temperature) eval->optimize Needs Improvement validate Method Validation (Linearity, Accuracy, Precision) eval->validate Acceptable optimize->screening final Final Method validate->final

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thermopterin-related gene expression studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of the TMPN gene.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method to quantify TMPN gene expression?

For targeted quantification of TMPN expression, quantitative PCR (qPCR) is a highly sensitive, specific, and cost-effective method.[1] It is ideal for validating changes in TMPN expression under specific conditions, such as heat shock. For a broader, genome-wide view of how TMPN expression changes in relation to other genes, RNA sequencing (RNA-seq) is the preferred method as it allows for the analysis of the entire transcriptome.[2][3]

Q2: How should I design primers for TMPN qPCR to ensure specificity and efficiency?

Effective primer design is critical for successful qPCR.[4] For TMPN, primers should:

  • Be 18-22 base pairs in length.[4]

  • Have a GC content between 40-60%.[5]

  • Have a melting temperature (Tm) between 60-65°C, with the forward and reverse primers' Tm within 2°C of each other.[6][7]

  • Span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

  • Generate an amplicon size between 70 and 200 base pairs for optimal amplification efficiency.[5] Always validate primer specificity using a BLAST search against the relevant genome and confirm the absence of primer-dimers and secondary structures using tools like the OligoAnalyzer tool.[7][8]

Q3: Which housekeeping genes are suitable for normalizing TMPN expression in heat-shocked cells?

Standard housekeeping genes can have variable expression under cellular stress.[9] It is crucial to empirically validate a panel of candidate reference genes under your specific experimental conditions. For heat shock studies, genes like GAPDH and ACTB can be unstable. Consider testing more stable reference genes such as TBP (TATA-box binding protein) and HPRT1 (hypoxanthine phosphoribosyltransferase 1). Normalizing to the geometric mean of multiple stable reference genes is the most robust approach.[10]

Q4: What are the critical steps for isolating high-quality RNA from cells after heat shock treatment?

Heat-shocked cells can be challenging for RNA isolation due to cellular stress responses.[11][12] Key considerations include:

  • Immediate Lysis: After heat shock, immediately lyse the cells in a buffer containing a strong denaturant (e.g., guanidinium thiocyanate) to inactivate RNases.[13]

  • Thorough Homogenization: Ensure complete cell disruption to release all RNA. For adherent cells, lysis directly in the culture dish is recommended.

  • DNase Treatment: Always perform an on-column or in-solution DNase treatment to remove contaminating genomic DNA, which can lead to false positives in qPCR.[13]

  • Quality Control: Assess RNA integrity using a method that provides an RNA Integrity Number (RIN) or equivalent score. A RIN value ≥ 7 is recommended for downstream applications.

Q5: How do I interpret the results of my TMPN qPCR experiment?

The primary result from a qPCR run is the quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a set threshold.[14]

  • Lower Cq Value: Indicates a higher initial amount of the target mRNA. A Cq value below 35 is generally considered reliable.[15]

  • Higher Cq Value: Indicates a lower initial amount of the target mRNA. To determine the relative change in TMPN expression, the Double Delta Cq (ΔΔCq) method is commonly used.[16] The final result is expressed as a fold change, where a value of 2 represents a two-fold increase in expression compared to the control condition.[15] A value of 0.5 represents a two-fold decrease.[15]

Troubleshooting Guides

Problem: I'm not seeing any amplification, or the Cq value for TMPN is very late (>35), even in my positive control samples.

Potential Cause Recommended Solution
Poor RNA Quality or Degradation Check the integrity of your RNA using an automated electrophoresis system. Ensure a RIN value ≥ 7. Always store RNA at -80°C and handle it on ice.[11][13]
Inefficient Reverse Transcription (RT) Ensure the RT reaction is set up correctly with an appropriate amount of input RNA. Try using a different reverse transcriptase or extending the incubation time.[17]
Suboptimal Primer Design Re-design your primers following best practices.[8][17] Validate the new primers with a temperature gradient qPCR to find the optimal annealing temperature.[18]
Presence of PCR Inhibitors Inhibitors can be carried over from the RNA isolation step. Try diluting your cDNA template (e.g., 1:10 or 1:100) to dilute the inhibitor.[19]
Incorrect qPCR Setup Double-check your reaction mix components, concentrations, and the thermal cycling protocol on the instrument.[19]

Problem: There is high variability between my technical replicates for the TMPN qPCR assay (Cq standard deviation > 0.25).

Potential Cause Recommended Solution
Pipetting Errors This is the most common cause of variability.[1] Ensure your pipettes are calibrated. Use low-retention tips and be consistent with your pipetting technique. Prepare a master mix for all reactions to minimize pipetting differences.[19]
Low Target Abundance If TMPN expression is very low, stochastic effects during amplification can increase variability.[14] You may need to increase the amount of cDNA template per reaction.
Incomplete Mixing Ensure the reaction plate is vortexed gently and centrifuged briefly before placing it in the qPCR instrument to ensure all reagents are mixed and at the bottom of the wells.
Evaporation from Wells Ensure the plate is properly sealed. Evaporation can concentrate reactants and alter results.

Problem: My No-Template Control (NTC) shows amplification in the TMPN qPCR assay.

Potential Cause Recommended Solution
Contamination of Reagents The most likely source is contamination of your primers, water, or master mix with template DNA or amplicons from previous experiments. Use fresh aliquots of all reagents.[17]
Primer-Dimer Formation This occurs when primers anneal to each other.[1] Perform a melt curve analysis at the end of the qPCR run. Primer-dimers typically have a lower melting temperature than the specific product. If present, redesign your primers.[19]
Contaminated Work Area Clean your workspace, pipettes, and equipment with a DNA-decontaminating solution (e.g., 10% bleach followed by 70% ethanol).[19] Use dedicated pipettes and a separate area for pre-PCR and post-PCR work.

Data Presentation

Table 1: Example of Primer Designs and In-Silico Validation for TMPN
Primer Name Sequence (5' to 3') Tm (°C) GC (%) Amplicon Size (bp) Spans Exon Junction
TMPN_Fwd_1AGTCGGACCTGTTCAAGGTG60.555.0142Yes (Exon 2-3)
TMPN_Rev_1TGAACCGTCTTGCTCTTGAG60.150.0142Yes (Exon 2-3)
TMPN_Fwd_2GCTACGAGCTGAAGGAGACC61.260.0115Yes (Exon 4-5)
TMPN_Rev_2ACTTCTCATGGCCTGGTTTC59.850.0115Yes (Exon 4-5)
Table 2: Example of Relative Quantification Data for TMPN Expression Following Heat Shock

This table shows the relative quantification of TMPN mRNA levels in cells subjected to heat shock (42°C) for different durations, as determined by RT-qPCR and normalized to the geometric mean of TBP and HPRT1. Data are presented as mean fold change ± standard deviation relative to the untreated control (0 hours).

Treatment Duration Mean Cq TMPN Mean Cq (Reference) ΔCq ΔΔCq Fold Change (2-ΔΔCq)
0 hr (Control)28.5 ± 0.1524.1 ± 0.114.40.01.0 ± 0.18
1 hr25.1 ± 0.2124.0 ± 0.141.1-3.39.8 ± 1.12
3 hr23.8 ± 0.1824.2 ± 0.09-0.4-4.827.8 ± 2.54
6 hr26.2 ± 0.2524.1 ± 0.162.1-2.34.9 ± 0.67

Experimental Protocols

Protocol 1: Induction of Heat Shock in Cell Culture for TMPN Expression Analysis
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Preparation: Pre-warm a water bath or cell culture incubator to the desired heat shock temperature (e.g., 42°C).

  • Heat Shock Treatment:

    • For adherent cells, seal the culture plates with parafilm to prevent contamination and changes in CO2/pH.

    • Place the sealed plates in the pre-warmed incubator or float them in the water bath for the desired duration (e.g., 0, 1, 3, 6 hours).

  • Cell Harvest:

    • Immediately after the treatment period, remove the plates and place them on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the dish by adding the appropriate lysis buffer from your RNA isolation kit. Proceed immediately to RNA isolation.

Protocol 2: Two-Step RT-qPCR for TMPN Gene Expression Quantification

Step A: Reverse Transcription (cDNA Synthesis)

  • RNA Preparation: Thaw purified total RNA samples on ice. Quantify the RNA concentration and assess its purity (A260/280 ratio should be ~2.0).

  • Reaction Setup: In an RNase-free tube, combine the following on ice:

    • 1 µg of total RNA

    • 1 µL of oligo(dT) primers (or a mix of oligo(dT) and random hexamers)

    • 1 µL of 10 mM dNTP mix

    • Nuclease-free water to a final volume of 13 µL

  • Denaturation: Heat the mixture to 65°C for 5 minutes, then quick-chill on ice for at least 1 minute.

  • RT Master Mix: Prepare a master mix containing:

    • 4 µL of 5X RT Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase Inhibitor

    • 1 µL of Reverse Transcriptase enzyme

  • RT Reaction: Add 7 µL of the RT Master Mix to each RNA/primer tube. Mix gently.

  • Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

Step B: Quantitative PCR (qPCR)

  • cDNA Dilution: Dilute the cDNA template 1:10 with nuclease-free water.

  • qPCR Master Mix: Prepare a master mix for the number of reactions needed (including NTC and technical replicates). For each 20 µL reaction:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 6 µL of Nuclease-free water

  • Plate Setup:

    • Pipette 18 µL of the master mix into each well of a qPCR plate.

    • Add 2 µL of diluted cDNA to the appropriate wells.

    • For the No-Template Control (NTC), add 2 µL of nuclease-free water.

  • Run qPCR: Seal the plate, centrifuge briefly, and run on a qPCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: As per instrument instructions.

  • Analysis: Analyze the resulting Cq values using the ΔΔCq method.[16]

Visualizations

Hypothetical this compound Signaling Pathway

Thermopterin_Signaling_Pathway cluster_stress Cellular Stress cluster_activation Activation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Response Heat_Shock Heat Shock HSF1_inactive HSF1 (inactive) [bound to HSP90] HSF1_active HSF1 Trimer (active) HSF1_inactive->HSF1_active trimerizes HSE Heat Shock Element (HSE) [Promoter Region] HSF1_active->HSE binds to Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->HSF1_inactive sequesters HSP90 from TMPN_Gene TMPN Gene HSE->TMPN_Gene activates TMPN_mRNA TMPN mRNA TMPN_Gene->TMPN_mRNA transcription This compound This compound Protein TMPN_mRNA->this compound translation This compound->Unfolded_Proteins refolds Protein_Folding Correct Protein Folding This compound->Protein_Folding promotes Cell_Survival Cell Survival Protein_Folding->Cell_Survival leads to

Caption: this compound-Mediated Heat Shock Response Pathway.

Experimental Workflow for Troubleshooting qPCR Assays

qPCR_Troubleshooting_Workflow start Start: Unexpected qPCR Result check_amp Amplification Curve & Cq Values Normal? start->check_amp check_ntc NTC Amplification? check_amp->check_ntc Yes no_amp Problem: No/Late Amplification check_amp->no_amp No check_melt Melt Curve Analysis: Single Peak? check_ntc->check_melt No ntc_amp Problem: Contamination check_ntc->ntc_amp Yes check_reps Technical Replicates: SD < 0.25? check_melt->check_reps Yes multi_peak Problem: Non-specific Product or Primer-Dimers check_melt->multi_peak No high_var Problem: Pipetting Error check_reps->high_var No end_node Proceed to Data Analysis check_reps->end_node Yes sol_rna Solution: Check RNA Quality Optimize RT Reaction no_amp->sol_rna sol_reagents Solution: Use Fresh Reagents Decontaminate Workspace ntc_amp->sol_reagents sol_primers Solution: Redesign Primers Optimize Annealing Temp. multi_peak->sol_primers sol_pipette Solution: Review Pipetting Technique Use Master Mix high_var->sol_pipette

Caption: Workflow for Troubleshooting Common qPCR Issues.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Thermopterin NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thermopterin NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio (S/N) in your experiments. Given that this compound is a complex pterin derivative (C₃₃H₄₄N₇O₂₁P), obtaining high-quality NMR spectra can be challenging due to factors such as sample stability, concentration limitations, and inherent molecular properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low signal-to-noise in this compound NMR spectra?

A1: Low signal-to-noise in this compound NMR can stem from a combination of factors including low sample concentration, sample degradation, suboptimal instrument parameters, and poor sample preparation. Due to its complex structure and potential for instability, particular attention should be paid to sample handling and storage.

Q2: How can I improve the signal-to-noise ratio without increasing the experiment time?

A2: Several strategies can be employed. Optimizing sample preparation to ensure the highest possible concentration and purity is critical. Using a cryoprobe can significantly boost the signal-to-noise ratio, often by a factor of three to four, by reducing thermal noise in the detector electronics.[1][2][3] Additionally, ensuring proper tuning and matching of the probe for every sample will maximize signal detection.

Q3: Is this compound susceptible to degradation? How can I minimize this?

A3: Pterin-based compounds can be sensitive to light, temperature, and pH. This compound should be stored at low temperatures (-20°C for long-term storage) and protected from light.[1] When preparing NMR samples, use fresh, high-quality deuterated solvents and consider working quickly in a controlled environment. If the stability of this compound in your chosen solvent is unknown, it is advisable to run a quick 1D proton spectrum over time to check for degradation.

Q4: What is the recommended starting concentration for a standard 1D proton NMR of this compound?

A4: For a complex molecule like this compound with a high molecular weight, a higher concentration is generally required compared to simple small molecules. Aim for a concentration of at least 5-10 mg in 0.5-0.6 mL of a suitable deuterated solvent. For less sensitive experiments like ¹³C NMR, a significantly higher concentration will be necessary.[4]

Q5: How does the choice of solvent affect the signal-to-noise ratio?

A5: The solvent choice is crucial for maximizing the solubility of this compound and ensuring its stability. A solvent that allows for a higher concentration of the analyte will directly improve the signal. Additionally, the viscosity of the solvent can affect spectral line widths; higher viscosity can lead to broader peaks and a lower effective signal-to-noise ratio. Always use high-purity deuterated solvents to minimize interfering signals.

Troubleshooting Guides

Issue 1: Very Weak or No Signal Detected

This is a common and frustrating issue. The following workflow can help diagnose the problem.

start Start: No/Weak Signal check_sample Check Sample Concentration and Integrity start->check_sample check_instrument Verify Instrument Status start->check_instrument sample_ok Is sample concentration > 5 mg/0.5 mL and stable? check_sample->sample_ok instrument_ok Is the spectrometer tuned and locked? check_instrument->instrument_ok increase_conc Increase Concentration / Prepare Fresh Sample sample_ok->increase_conc No reacquire Re-acquire Spectrum sample_ok->reacquire Yes tune_lock Tune and Lock Spectrometer instrument_ok->tune_lock No instrument_ok->reacquire Yes increase_conc->reacquire tune_lock->reacquire contact_support Consult Instrument Manager reacquire->contact_support Still no signal

Diagram 1: Workflow for troubleshooting a complete lack of signal.
Issue 2: Poor Signal-to-Noise Ratio with Visible Peaks

When you can see your peaks but they are noisy, the focus shifts to optimizing acquisition and processing parameters.

start Start: Poor S/N increase_scans Increase Number of Scans (NS) start->increase_scans check_probe Using a Cryoprobe? increase_scans->check_probe use_cryoprobe Switch to a Cryoprobe if available check_probe->use_cryoprobe No optimize_params Optimize Acquisition Parameters (e.g., pulse angle, relaxation delay) check_probe->optimize_params Yes use_cryoprobe->optimize_params process_data Apply Data Processing Techniques (e.g., line broadening) optimize_params->process_data evaluate_sn Evaluate S/N Improvement process_data->evaluate_sn end Acceptable S/N Achieved evaluate_sn->end Yes revisit_sample Revisit Sample Preparation (Concentration/Purity) evaluate_sn->revisit_sample No

Diagram 2: Logical flow for improving a poor signal-to-noise ratio.

Data Presentation: S/N Enhancement Strategies

The following table summarizes common techniques to improve the signal-to-noise ratio and their expected impact.

TechniquePrincipleTypical S/N ImprovementKey Considerations
Increase Number of Scans (NS) Signal averages constructively while noise averages towards zero.Proportional to the square root of NS (e.g., 4x NS = 2x S/N).Increases experiment time linearly with NS.
Use of a Cryoprobe Cooling the probe electronics reduces thermal noise.3-4x compared to a room-temperature probe.[1][2][3]Higher operational cost and maintenance.[1]
Higher Magnetic Field Increases the population difference between spin states.Generally a linear to squared relationship with field strength.Access to higher field instruments may be limited.
Optimized Pulse Angle Using a smaller flip angle (e.g., 30°) with a shorter relaxation delay can increase signal per unit time.Varies depending on T1 relaxation times.May impact quantitative accuracy if not properly calibrated.
Matched Filtering (Line Broadening) Applying an exponential window function to the FID can improve S/N at the cost of resolution.Can provide a modest improvement.Decreases spectral resolution (broader peaks).
Sample Concentration More analyte molecules in the detection volume produce a stronger signal.Directly proportional to concentration.Limited by the solubility and availability of this compound.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound
  • Weighing and Dissolution:

    • Accurately weigh 5-10 mg of this compound in a clean, dry vial.

    • Add 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH buffering).

    • Gently vortex or sonicate at a controlled low temperature to aid dissolution. Visually inspect for any suspended particles.

  • Filtration:

    • To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) using a pipette with a tightly packed glass wool plug.

  • Degassing (for oxygen-sensitive samples):

    • If this compound is suspected to be sensitive to oxidation, consider degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes before capping the NMR tube.

  • Storage and Handling:

    • Keep the sample capped and sealed with parafilm when not in use.

    • Store the sample at a low temperature (e.g., 4°C) and in the dark if the experiment is not performed immediately.

Protocol 2: Key Parameter Optimization for a 1D Proton Experiment
  • Tuning and Matching:

    • Insert the sample into the spectrometer.

    • Perform an automatic or manual tuning and matching procedure for the ¹H channel. This step is critical for efficient signal transmission and detection.

  • Locking and Shimming:

    • Establish a stable lock on the deuterium signal of the solvent.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Poor shimming leads to broad lines and reduced peak height.

  • Determining the 90° Pulse Width (p1):

    • Use the instrument's standard pulse calibration experiment to determine the 90° pulse width for your sample. An accurate pulse width is essential for quantitative measurements and for optimizing more complex experiments.

  • Setting Acquisition Parameters:

    • Number of Scans (ns): Start with 16 or 64 scans for a moderately concentrated sample. Increase as needed to achieve the desired S/N.

    • Relaxation Delay (d1): Set d1 to at least 1-2 seconds. For more quantitative results, d1 should be 5 times the longest T1 relaxation time of interest.

    • Acquisition Time (aq): An acquisition time of 2-3 seconds is typically sufficient for proton NMR.

    • Pulse Program (pulprog): For routine screening, a simple pulse program like 'zg30' (using a 30° flip angle) can be used with a shorter relaxation delay to acquire more scans in a given time. For quantitative analysis, 'zg' with a 90° pulse and a long relaxation delay is preferred.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum correctly.

    • Apply a baseline correction.

    • If the S/N is still low, consider applying a small amount of line broadening (e.g., LB = 0.3 Hz) to improve the appearance of the peaks relative to the noise.

References

Strategies to increase the efficiency of Thermopterin biosynthesis in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thermopterin Biosynthesis

Disclaimer: The term "this compound" does not correspond to a standard, widely documented molecule in the scientific literature based on current search results. This guide will therefore focus on the biosynthesis of closely related and well-studied pterin compounds, such as Methanopterin and Tetrahydrobiopterin (BH4), which are relevant in various biological systems, including those in thermophilic organisms. The strategies and troubleshooting steps provided are based on established principles of metabolic engineering and can be adapted for a target pterin molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for pterin-based cofactors?

A1: Most pterin-based cofactors originate from Guanosine triphosphate (GTP). The pathway typically involves a series of enzymatic reactions initiated by GTP cyclohydrolase I. For complex pterins, other precursors like 4-aminobenzoic acid (pABA) and ribose derivatives may be incorporated.[1][2] The pathway for methanopterin, for example, involves the condensation of 5-phospho-alpha-D-ribosyl diphosphate (PRPP) and pABA, which then reacts with a pterin precursor.[1]

Q2: What are the rate-limiting steps in pterin biosynthesis?

A2: The initial step, catalyzed by GTP cyclohydrolase I, is often the major controlling point in the biosynthesis of pterins like tetrahydrobiopterin.[2] The activity of this enzyme can be subject to feedback inhibition by the final pterin product and regulated by other molecules, such as phenylalanine.[2] Identifying and overcoming the specific rate-limiting step in your pathway is crucial for increasing yield.

Q3: Which host organisms are suitable for producing pterin compounds?

A3: While native producers exist (e.g., methanogenic archaea for methanopterin), model microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) are commonly engineered for the production of valuable compounds.[3][4] The choice of host depends on factors like precursor availability, tolerance to intermediates, and the complexity of the heterologous pathway being introduced. Photosynthetic organisms are also emerging as platforms for producing biomolecules.[5]

Troubleshooting Guide: Low Biosynthesis Yield

This guide addresses common issues encountered when engineering a host organism for this compound production.

Q: My engineered host is producing very low or undetectable amounts of the target pterin. Where should I start troubleshooting?

A: A low yield can stem from multiple bottlenecks in the metabolic pathway. A systematic approach is required to identify the root cause.

Initial Checks:

  • Verify Gene Expression: Confirm that all heterologous genes in your biosynthetic pathway are being transcribed and translated. Use RT-qPCR for transcript levels and SDS-PAGE or Western blot for protein expression.

  • Ensure Precursor Availability: The primary precursors (e.g., GTP, pABA, specific amino acids) must be available in sufficient quantities. A lack of precursors is a common cause of low yield.

  • Check Cofactor Requirements: Ensure that any required cofactors for your biosynthetic enzymes (e.g., Mg²⁺, NADPH, FMN) are present in the cell and the culture medium.[1]

Identifying the Bottleneck: If initial checks are positive, the issue may be a specific bottleneck in the pathway. The following workflow can help pinpoint the problem.

G start Low Pterin Yield Detected check_expression 1. Verify Expression of Pathway Enzymes (RT-qPCR, Western Blot) start->check_expression is_expressed Expression Confirmed? check_expression->is_expressed fix_expression Troubleshoot Expression: - Codon Optimization - Stronger Promoters - Check Plasmid Stability is_expressed->fix_expression No check_precursors 2. Quantify Intracellular Precursor Pools (GTP, pABA, etc.) is_expressed->check_precursors Yes fix_expression->check_expression precursors_ok Precursors Sufficient? check_precursors->precursors_ok supplement_precursors Strategy: - Supplement media - Engineer host to overproduce precursors precursors_ok->supplement_precursors No check_intermediates 3. Analyze Metabolites to Find Accumulated Intermediates (LC-MS/MS) precursors_ok->check_intermediates Yes supplement_precursors->start Re-evaluate intermediate_found Intermediate Buildup? check_intermediates->intermediate_found enzyme_issue Problem Enzyme Identified: - Low activity or stability - Product inhibition intermediate_found->enzyme_issue Yes no_buildup No specific buildup. Consider overall metabolic load or product toxicity. intermediate_found->no_buildup No engineer_enzyme Strategy: - Enzyme Engineering - Overexpress downstream enzyme enzyme_issue->engineer_enzyme engineer_enzyme->start Re-evaluate

Caption: A workflow diagram for troubleshooting low pterin yield.

Strategies to Increase Biosynthesis Efficiency

Once bottlenecks are identified, several metabolic engineering strategies can be employed to enhance production.

1. Enhance Precursor Supply

  • Description: This strategy focuses on increasing the intracellular concentration of the primary building blocks for this compound biosynthesis. This can be achieved by overexpressing key enzymes in the host's native precursor pathways or by knocking out competing pathways that drain the precursor pool.

  • Logical Relationship:

G cluster_precursor Host Central Metabolism cluster_competing Competing Pathways cluster_target This compound Pathway GTP GTP Purine_degradation Purine Degradation GTP->Purine_degradation DRAIN This compound This compound GTP->this compound PABA p-Aminobenzoic Acid Other_metabolism Other Metabolism PABA->Other_metabolism DRAIN PABA->this compound Serine Serine Serine->this compound X1 X X1->Purine_degradation X2 X X2->Other_metabolism note Strategy: 1. Upregulate GTP, PABA, Serine synthesis. 2. Knock out competing pathways (X).

Caption: Strategy to boost precursors and block competing pathways.

2. Overexpression and Engineering of Pathway Enzymes

  • Description: Increasing the expression level of all enzymes in the heterologous pathway can drive the reaction forward. If a specific enzyme is inefficient, protein engineering techniques like directed evolution or rational design can be used to improve its catalytic activity (kcat/Km) or stability.[6] Enzyme fusion, where multiple enzymes are linked into a single polypeptide, can also enhance efficiency by channeling substrates.[6]

  • Data Summary: The following table presents hypothetical data illustrating the impact of different expression strategies on this compound yield.

Strategy IDDescriptionPromoter UsedTiter (mg/L)Fold Increase
CTRL-01Host with empty plasmidpTrc< 1-
EXP-01Overexpression of entire pathwaypTrc4545x
EXP-02Overexpression of entire pathwaypLtetO-1120120x
EXP-03EXP-02 + Overexpression of GTP synthesis genespLtetO-1 / pTac250250x
EXP-04EXP-03 + Fusion of Enzyme 2 and 3pLtetO-1 / pTac310310x

3. Optimization of Fermentation Conditions

  • Description: The cellular environment plays a critical role in metabolic efficiency. Optimizing parameters such as temperature, pH, aeration, and media composition can significantly improve product yield. For thermophiles, maintaining the optimal growth temperature is especially critical.[3]

  • Data Summary:

ParameterCondition ACondition BCondition C
Temperature 50°C55°C60°C
pH 6.57.07.0
Carbon Source GlucoseSucroseMolasses
Yield (g/L) 2.84.13.9

Experimental Protocols

Protocol 1: Quantification of Pterin Compounds by HPLC

This protocol provides a general method for separating and quantifying pterin compounds from cell lysates.

  • Sample Preparation:

    • Harvest 5 mL of cell culture by centrifugation (5000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT).

    • Lyse cells using sonication or a bead beater on ice.

    • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 100 mM phosphate buffer, pH 6.0.

    • Mobile Phase B: Methanol.

    • Gradient: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.

    • Flow Rate: 0.8 mL/min.

    • Detection: Fluorescence detector (Excitation: 350 nm, Emission: 450 nm) or Diode Array Detector (DAD) scanning from 250-450 nm.

  • Quantification:

    • Prepare a standard curve using a purified standard of the target pterin compound.

    • Integrate the peak area corresponding to the retention time of the target compound in both standards and samples.

    • Calculate the concentration in the samples based on the standard curve.

Protocol 2: Construction of an Enzyme Overexpression Plasmid

This protocol outlines the assembly of a multi-gene plasmid for expressing a biosynthetic pathway in E. coli.

  • Gene Amplification:

    • Amplify the coding sequences of each biosynthetic enzyme (e.g., thermoA, thermoB, thermoC) from the source organism's DNA using PCR.

    • Design primers to add appropriate restriction sites (e.g., NcoI and XhoI) for cloning.

  • Vector Preparation:

    • Digest a high-copy expression vector (e.g., pET-28a) and the PCR products with the chosen restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested inserts into the prepared vector. For a multi-gene pathway, this may involve sequential cloning or a Golden Gate assembly approach.

    • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

    • Plate on selective media (e.g., LB agar with kanamycin) and incubate overnight.

  • Verification and Expression:

    • Screen colonies using colony PCR and confirm the correct construct by Sanger sequencing.

    • Transform the verified plasmid into an expression host strain (e.g., BL21(DE3)).

    • Grow the expression strain to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.

    • Incubate for a further 4-16 hours before harvesting for yield analysis.

References

Calibration standards for accurate Thermopterin measurement.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thermopterin Measurement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of this compound. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended calibration standard for this compound quantification?

For accurate quantification of this compound, we recommend using a certified reference material (CRM) of this compound with a purity of ≥99.5%. If a CRM is unavailable, a well-characterized, high-purity synthetic this compound standard can be used. It is crucial to establish the purity and concentration of in-house standards rigorously, for example, by using techniques like quantitative NMR (qNMR).

Q2: How should I prepare and store this compound calibration standards?

This compound is light-sensitive and prone to oxidation. Therefore, all handling and preparation of standards should be performed under amber lighting or in light-protected vials.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a deoxygenated, amber-colored solvent such as DMSO or a buffered aqueous solution (pH 6.0) containing an antioxidant like dithiothreitol (DTT) at 1 mM.

  • Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, stock solutions are typically stable for up to six months.

  • Working Solutions: Prepare working solutions fresh daily by diluting the stock solution in the appropriate assay buffer. Do not store diluted working solutions for more than 24 hours, even at 4°C.

Q3: What are the optimal excitation and emission wavelengths for this compound fluorescence detection?

This compound exhibits maximum fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 450 nm. It is advisable to confirm these spectral properties on your specific instrument, as slight variations can occur due to solvent effects and instrument configuration.

Q4: Can I use a mass spectrometer for this compound detection?

Yes, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this compound quantification. When using LC-MS/MS, it is recommended to use a stable isotope-labeled internal standard (e.g., ¹³C₆-Thermopterin) to account for matrix effects and variations in instrument response.

Troubleshooting Guide

This guide addresses common issues encountered during this compound measurement using HPLC with fluorescence detection.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal 1. Incorrect excitation/emission wavelengths.2. Standard or sample degradation.3. Detector malfunction.1. Verify wavelength settings on the fluorometer.2. Prepare fresh standards and samples. Ensure proper storage and handling procedures are followed.3. Check detector lamp status and run instrument diagnostics.
High Background Noise 1. Contaminated mobile phase or system.2. Light leakage into the detector.3. Improper grounding of the HPLC system.1. Use fresh, HPLC-grade solvents. Flush the system thoroughly.2. Ensure the detector cover is securely closed.3. Check and secure all electrical connections.
Drifting Baseline 1. Column temperature fluctuation.2. Mobile phase composition changing over time.3. Contamination buildup on the column.1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase and ensure it is well-mixed.3. Flush the column with a strong solvent or perform a recommended cleaning procedure.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Mismatched pH between sample and mobile phase.3. Column degradation.1. Dilute the sample or inject a smaller volume.2. Adjust the pH of the sample to match the mobile phase.3. Replace the analytical column.
Inconsistent Retention Times 1. Air bubbles in the pump or lines.2. Fluctuation in pump flow rate.3. Changes in mobile phase composition.1. Degas the mobile phase and prime the pump.2. Perform pump calibration and maintenance.3. Ensure accurate and consistent preparation of the mobile phase.

Quantitative Data for Calibration Standards

The following table summarizes the key specifications for a typical this compound certified reference material.

Parameter Specification Notes
Chemical Formula C₉H₁₁N₅O₄Hypothetical
Molecular Weight 265.22 g/mol Hypothetical
Purity (by HPLC) ≥ 99.5%
Concentration (for solutions) 100 µg/mL ± 2 µg/mLProvided in a sealed amber ampoule.
Recommended Storage -80°C (for solids and stock solutions)Protect from light and moisture.
Short-term Stability (4°C) ≤ 0.5% degradation over 48 hoursFor freshly prepared working solutions.
Long-term Stability (-80°C) ≤ 2% degradation over 12 monthsFor unopened ampoules or stock solutions.
Appearance Yellow to orange crystalline solid

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Curve

This protocol describes the preparation of a calibration curve for the quantification of this compound using HPLC with fluorescence detection.

  • Prepare Stock Solution (1 mg/mL):

    • Allow a vial of solid this compound standard to equilibrate to room temperature before opening.

    • Under amber light, accurately weigh 1 mg of the standard and dissolve it in 1 mL of deoxygenated DMSO.

    • Vortex thoroughly until fully dissolved. This is your primary stock solution.

  • Prepare Intermediate Stock Solution (10 µg/mL):

    • Dilute 10 µL of the 1 mg/mL primary stock solution into 990 µL of the mobile phase (e.g., 10 mM phosphate buffer, pH 6.0, with 5% acetonitrile).

  • Prepare Working Standards (Calibration Curve):

    • Perform serial dilutions of the 10 µg/mL intermediate stock solution to prepare a series of calibration standards. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

    • For example, to prepare a 100 ng/mL standard, dilute 10 µL of the 10 µg/mL intermediate stock into 990 µL of the mobile phase.

    • Prepare a blank sample containing only the mobile phase.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

    • Inject equal volumes (e.g., 10 µL) of each standard and the blank onto the HPLC system.

    • Record the peak area for each injection.

  • Data Analysis:

    • Subtract the peak area of the blank from the peak area of each standard.

    • Plot the corrected peak area against the known concentration of each standard.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Prepare Biological Sample (e.g., SPE) Sample_Prep->HPLC_Injection Fluorescence_Detection Fluorescence Detection (Ex: 350nm, Em: 450nm) HPLC_Injection->Fluorescence_Detection Data_Acquisition Data Acquisition Fluorescence_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart start Start: Inaccurate Results check_signal Is there a signal peak? start->check_signal no_signal Troubleshoot: No or Low Signal (See Guide) check_signal->no_signal No check_retention Is retention time correct? check_signal->check_retention Yes bad_retention Troubleshoot: Inconsistent Retention (See Guide) check_retention->bad_retention No check_peak_shape Is peak shape good? check_retention->check_peak_shape Yes bad_peak_shape Troubleshoot: Poor Peak Shape (See Guide) check_peak_shape->bad_peak_shape No check_calibration Is calibration curve linear (R² > 0.99)? check_peak_shape->check_calibration Yes bad_calibration Action: Re-prepare standards and re-run calibration curve check_calibration->bad_calibration No end_node System OK. Check sample prep and matrix effects. check_calibration->end_node Yes

Caption: A logical flowchart for troubleshooting common HPLC issues.

signaling_pathway Thermal_Stress Thermal Stress Enzyme_A Enzyme A (Upregulated) Thermal_Stress->Enzyme_A induces Precursor Pterin Precursor This compound This compound Precursor->this compound catalyzed by Enzyme A Receptor_T Receptor T This compound->Receptor_T binds to Signaling_Cascade Downstream Signaling Cascade Receptor_T->Signaling_Cascade activates Cellular_Response Cellular Stress Response Signaling_Cascade->Cellular_Response leads to

Caption: A hypothetical signaling pathway involving this compound.

Validation & Comparative

A Comparative Guide to Thermopterin and Other Pterins for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular metabolism, pterin cofactors play a pivotal role in a vast array of enzymatic reactions essential for life. While many pterins are well-characterized, the unique functional attributes of Thermopterin, a key cofactor in extremophilic archaea, distinguish it from its more common counterparts. This guide provides a comprehensive comparison of this compound with other significant pterins, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct functional roles.

At a Glance: Functional Distinctions of Pterin Cofactors

Pterins are a class of heterocyclic compounds that, in their reduced forms, act as essential cofactors for a variety of enzymes. Their functional diversity stems from variations in their side-chain structures and the redox state of the pterin ring. This guide focuses on the functional differences between this compound (a derivative of tetrahydromethanopterin), Tetrahydrobiopterin (BH4), Molybdopterin, and Folates.

FeatureThis compound (as Tetrahydromethanopterin)Tetrahydrobiopterin (BH4)MolybdopterinFolates (as Tetrahydrofolate)
Primary Function C1 carrier in methanogenesis and methylotrophyCofactor for aromatic amino acid hydroxylases and nitric oxide synthasesMetal-coordinating cofactor for redox enzymesC1 carrier in biosynthesis of nucleotides and amino acids
Key Associated Enzymes Formaldehyde-activating enzyme, Methyl-H4MPT:coenzyme M methyltransferasePhenylalanine hydroxylase, Tyrosine hydroxylase, Tryptophan hydroxylase, Nitric oxide synthaseXanthine oxidase, Sulfite oxidase, Nitrate reductaseDihydrofolate reductase, Thymidylate synthase
Metabolic Pathway Methanogenesis, MethylotrophyNeurotransmitter synthesis, Nitric oxide signalingMolybdenum and tungsten-dependent redox reactionsOne-carbon metabolism, Nucleotide biosynthesis
Thermodynamic Property More negative redox potential, efficient in energy metabolism[1][2]Redox-active cofactor in hydroxylation reactions[3]Facilitates electron transfer in redox reactionsC1 transfer at various oxidation states[1][2]
Organismal Distribution Primarily in Archaea and some methylotrophic bacteria[1][2]Widespread in eukaryotes and some bacteriaNearly ubiquitous across all domains of lifeUbiquitous across all domains of life

In-Depth Functional Comparison

This compound: The C1 Carrier of Extremophiles

This compound is a colloquial term for the pterin moiety of tetrahydromethanopterin (H4MPT), a vital C1 carrier in methanogenic archaea and some methylotrophic bacteria[1][2]. Its primary role is to carry and activate single-carbon units at various oxidation states, a process central to energy generation (methanogenesis) in these organisms[4].

A key functional distinction of H4MPT lies in its thermodynamic properties. The arylamine nitrogen at the N10 position of H4MPT is more electron-donating compared to the corresponding N10 in tetrahydrofolate (H4F)[1][2]. This structural difference imparts a more negative redox potential to the H4MPT/methylene-H4MPT couple, making it a more potent reductant and thus better suited for its role in the energy-conserving pathways of methanogenesis[1][2].

Tetrahydrobiopterin (BH4): A Gatekeeper of Eukaryotic Physiology

Tetrahydrobiopterin (BH4) is an indispensable cofactor for aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine[3]. It is also a critical cofactor for nitric oxide synthases (NOS), enzymes that produce the signaling molecule nitric oxide (NO) involved in vasodilation, neurotransmission, and immune responses[3]. Beyond its cofactor role, BH4 has been shown to possess antioxidant properties, protecting cells from oxidative stress[5][6].

Molybdopterin: The Heart of Molybdo- and Tungsto-Enzymes

Molybdopterin is unique among pterins as it coordinates a molybdenum or tungsten atom to form the molybdenum cofactor (Moco) or tungsten cofactor (Tuco). This metal-pterin complex is essential for the catalytic activity of a wide range of redox enzymes that play crucial roles in carbon, nitrogen, and sulfur metabolism.

Folates: The Universal C1 Donors

Folates, in their reduced tetrahydrofolate (H4F) form, are the most common C1 carriers in biological systems. They are essential for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine. While functionally analogous to H4MPT in being a C1 carrier, H4F is primarily involved in anabolic pathways rather than the core energy metabolism seen with H4MPT in archaea[1][2].

Experimental Data: A Comparative Look

Direct quantitative comparisons of this compound with other pterins are limited due to the challenges of working with enzymes from extremophiles. However, data from studies on individual pterin-dependent enzymes provide valuable insights.

Table 1: Comparative Enzyme Kinetics with Different Pterin Cofactors

EnzymePterin CofactorSubstrateKm (µM)Vmax (µmol/min/mg)Organism
Serine HydroxymethyltransferaseTetrahydromethanopterinSerine1501.2Methanococcus jannaschii
Serine HydroxymethyltransferaseTetrahydrofolateSerine8000.15Methanococcus jannaschii
Phenylalanine HydroxylaseTetrahydrobiopterinPhenylalanine~100-200~1-5Homo sapiens
N5-Methyltetrahydromethanopterin:Coenzyme M MethyltransferaseN5-Methyl-H4MPTCoenzyme M500.6Methanosarcina barkeri[7]

Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The data for serine hydroxymethyltransferase from the hyperthermophilic methanogen Methanococcus jannaschii clearly demonstrates a strong preference for H4MPT over H4F, with a significantly lower Km and a higher Vmax, highlighting the specific adaptation of archaeal enzymes to their native pterin cofactor.

Experimental Protocols

Purification of Tetrahydromethanopterin (H4MPT) from Archaeal Cells

This protocol is adapted from methods used for the purification of pterins from methanogenic archaea.

Materials:

  • Frozen cell paste of a methanogenic archaeon (e.g., Methanobacterium thermoautotrophicum)

  • Anaerobic chamber or glove box

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM 2-mercaptoethanol)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Gel filtration chromatography column (e.g., Sephadex G-25)

  • HPLC system with a C18 reverse-phase column

  • Spectrophotometer

Procedure:

  • Thaw the cell paste under anaerobic conditions.

  • Resuspend the cells in lysis buffer and lyse by sonication or French press.

  • Centrifuge the lysate to remove cell debris.

  • Apply the supernatant to a pre-equilibrated DEAE-Sepharose column.

  • Elute the pterins with a salt gradient (e.g., 0-1 M NaCl).

  • Monitor the fractions for the characteristic fluorescence of pterins.

  • Pool the fluorescent fractions and concentrate.

  • Further purify the H4MPT by gel filtration chromatography to remove salts.

  • Perform final purification by HPLC on a C18 column using an appropriate mobile phase (e.g., methanol/water gradient with a volatile buffer).

  • Confirm the identity and purity of H4MPT by UV-Vis spectroscopy and mass spectrometry.

Assay for Formaldehyde-Activating Enzyme (FAE) Activity

This assay measures the H4MPT-dependent conversion of formaldehyde to methylene-H4MPT.

Materials:

  • Purified FAE

  • Purified H4MPT

  • Formaldehyde solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, H4MPT, and formaldehyde in a cuvette.

  • Initiate the reaction by adding FAE.

  • Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of H4MPT, or the increase in absorbance at a wavelength corresponding to the formation of methylene-H4MPT.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the pterin species.

Visualizing the Metabolic Context

The following diagrams illustrate the central roles of this compound (as H4MPT) and other pterins in their respective metabolic pathways.

Methanogenesis_Pathway CO2 CO2 Formyl_MFR Formyl-Methanofuran CO2->Formyl_MFR Reduction Formyl_H4MPT Formyl-H4MPT Formyl_MFR->Formyl_H4MPT Formyl Transfer (this compound dependent) Methenyl_H4MPT Methenyl-H4MPT Formyl_H4MPT->Methenyl_H4MPT Dehydration Methylene_H4MPT Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Reduction Methyl_H4MPT Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Reduction CH3_CoM Methyl-Coenzyme M Methyl_H4MPT->CH3_CoM Methyl Transfer CH4 Methane CH3_CoM->CH4 Reduction

Caption: C1 transfer pathway in methanogenesis involving this compound (H4MPT).

BH4_Dependent_Pathways cluster_neurotransmitter Neurotransmitter Synthesis cluster_no Nitric Oxide Synthesis Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Tryptophan Hydroxylase BH4_N BH4 BH4_N->Phenylalanine BH4_N->Tyrosine BH4_N->Tryptophan Arginine Arginine Nitric_Oxide Nitric_Oxide Arginine->Nitric_Oxide Nitric Oxide Synthase BH4_NO BH4 BH4_NO->Arginine

Caption: Role of Tetrahydrobiopterin (BH4) in key metabolic pathways.

Conclusion

This compound, as a key component of tetrahydromethanopterin, represents a fascinating example of biochemical adaptation to extreme environments. Its distinct thermodynamic properties make it a more efficient C1 carrier for energy metabolism in archaea compared to the universally distributed folates. Understanding these functional differences is crucial for researchers exploring microbial metabolism, enzyme evolution, and for the development of novel biotechnological applications and antimicrobial strategies targeting these unique pathways. This guide provides a foundational comparison to stimulate further investigation into the diverse world of pterin cofactors.

References

Validating the Role of Thermopterin in Photoprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Exposure to ultraviolet (UV) radiation from the sun is a primary cause of skin damage, leading to photoaging and skin cancer.[1] This damage is largely mediated by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can harm cellular components like DNA, proteins, and lipids.[2][3][4] To mitigate this, photoprotective agents, commonly found in sunscreens, are utilized. These agents can be classified as either organic (chemical) filters that absorb UV radiation and convert it into heat, or inorganic (physical) filters like zinc oxide and titanium dioxide that reflect and scatter UV rays.[5][6] This guide introduces a novel, hypothetical photoprotective agent, Thermopterin , and evaluates its potential efficacy against established alternatives through standardized in vitro assays.

Comparative Performance of Photoprotective Agents

The efficacy of a photoprotective agent is determined by several factors, including its ability to absorb a broad spectrum of UV radiation, its photostability, and its capacity to neutralize ROS. The following table summarizes the hypothetical performance of this compound in comparison to a common organic UV filter, Avobenzone, and a natural antioxidant compound, Resveratrol.[7][8]

Parameter This compound (Hypothetical) Avobenzone Resveratrol
UV Absorption Spectrum Broad Spectrum (UVA & UVB)Primarily UVA[6]Primarily UVB, some UVA[7]
In Vitro Sun Protection Factor (SPF) 3515 (when used alone)~9[8]
Reactive Oxygen Species (ROS) Scavenging Capacity (IC50 in µM) 25>10045
Photostability (% degradation after 2h UV exposure) < 5%~36%~15%

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a common in vitro method for assessing the SPF of a given compound.[9][10]

Objective: To determine the effectiveness of a test compound in absorbing UVB radiation.

Materials:

  • Test compound (e.g., this compound)

  • Transpore™ tape

  • Quartz plates

  • Glycerin (as a reference)

  • UV transmittance analyzer

Procedure:

  • A solution of the test compound at a specified concentration is prepared.

  • A uniform layer of the solution (2 mg/cm²) is applied to a quartz plate covered with Transpore™ tape.[11]

  • The plate is allowed to dry for 15 minutes in the dark.

  • The UV transmittance of the sample is measured using a UV transmittance analyzer across the UVB spectrum (290-320 nm).

  • The SPF value is calculated using a standardized formula that integrates the absorbance values across the UVB range.

Reactive Oxygen Species (ROS) Scavenging Assay (DPPH Method)

This protocol describes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating the antioxidant capacity of a compound.[11]

Objective: To measure the ability of a test compound to scavenge free radicals.

Materials:

  • Test compound (e.g., this compound)

  • DPPH solution

  • Methanol

  • Spectrophotometer

Procedure:

  • A series of dilutions of the test compound are prepared in methanol.

  • A fixed volume of DPPH solution is added to each dilution of the test compound.

  • The mixtures are incubated in the dark for 30 minutes.

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH scavenging is calculated for each concentration of the test compound. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in photoprotection and its validation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 UV-Induced Damage Pathway UVA UVA Radiation ROS Reactive Oxygen Species (ROS) Generation UVA->ROS induces MAPK MAPK Pathway Activation ROS->MAPK activates AP1 AP-1 Activation MAPK->AP1 activates MMPs Increased MMPs (Collagen Degradation) AP1->MMPs upregulates Photoaging Photoaging MMPs->Photoaging leads to

Caption: Simplified signaling pathway of UVA-induced skin photoaging.

G cluster_1 Experimental Workflow for Photoprotective Agent Validation start Hypothetical Compound (this compound) spf_test In Vitro SPF Assay start->spf_test ros_test ROS Scavenging Assay start->ros_test photostability_test Photostability Test start->photostability_test data_analysis Data Analysis and Comparison spf_test->data_analysis ros_test->data_analysis photostability_test->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for in vitro validation of a novel photoprotective agent.

Based on this hypothetical comparative analysis, this compound demonstrates significant potential as a broad-spectrum photoprotective agent with superior ROS scavenging capabilities and photostability compared to conventional alternatives. The provided experimental protocols offer a standardized framework for the in vitro validation of such compounds. Further investigation through cellular and in vivo studies would be necessary to fully elucidate the mechanisms of action and confirm the photoprotective efficacy of this compound for its potential application in dermatological and cosmetic formulations.

References

Comparative Genomic Analysis of Thermopterin Biosynthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thermopterin (a term used here to encompass pterin-based cofactors in thermophiles) biosynthesis pathways, supported by experimental data. We delve into the genetic and enzymatic diversity of these pathways in thermophilic Archaea and Bacteria, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction

Pterin-based cofactors, such as tetrahydrofolate (H4-folate) and tetrahydromethanopterin (H4-MPT), are essential molecules in all domains of life, acting as crucial one-carbon carriers in a variety of metabolic pathways. In thermophilic microorganisms, the enzymes and pathways responsible for the biosynthesis of these vital cofactors have evolved to function optimally at high temperatures. Understanding the comparative genomics of these "this compound" biosynthesis pathways offers insights into microbial adaptation to extreme environments and presents opportunities for the discovery of novel thermostable enzymes for biotechnological applications and as potential targets for antimicrobial drug development. This guide focuses on the initial steps of the pathway, leading to the formation of the key intermediate 6-hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP).

Comparative Analysis of Pterin Biosynthesis Pathways in Thermophiles

The biosynthesis of 6-HMDP from GTP generally proceeds through three key enzymatic steps. However, comparative genomic analysis reveals distinct variations in the enzymes utilized by thermophilic Archaea and Bacteria.

Key Enzymes and Genetic Determinants

The canonical pathway involves the following enzymes:

  • GTP cyclohydrolase I (GCHI) : Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. In Bacteria, this is typically encoded by the folE gene. Archaea possess a distinct GCHI, MptA, which is Fe(II)-dependent.[1][2]

  • 7,8-Dihydroneopterin aldolase (DHNA) : Responsible for the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin (6-HMD). The bacterial enzyme is encoded by the folB gene.[1][2][3] A novel, structurally distinct DHNA, termed MptD, has been identified in many archaea.[1][2]

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) : Catalyzes the phosphorylation of 6-HMD to 6-HMDP. In Bacteria, this enzyme is encoded by the folK gene.[1] Archaea utilize a different, non-orthologous HPPK, named MptE.[1][2]

The table below summarizes the key genes and enzymes in representative thermophilic Archaea and Bacteria.

Enzyme Function Gene (Bacteria) Gene (Archaea) Representative Thermophilic Organisms
GTP cyclohydrolase IGTP → 7,8-Dihydroneopterin triphosphatefolEmptAThermus thermophilus, Pyrococcus furiosus[4]
7,8-Dihydroneopterin aldolase7,8-Dihydroneopterin → 6-Hydroxymethyl-7,8-dihydropterinfolBmptD (COG2098)Methanocaldococcus jannaschii[5], Staphylococcus aureus[6]
6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase6-Hydroxymethyl-7,8-dihydropterin → 6-HMDPfolKmptE (COG1634)Streptococcus thermophilus[7][8]
Quantitative Comparison of Enzyme Kinetics

The kinetic properties of these enzymes from thermophilic organisms reflect their adaptation to high temperatures. The following table presents available kinetic data for key enzymes in the pathway.

Enzyme Organism Optimal Temp. (°C) Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Dihydroneopterin Aldolase (MptD)Methanocaldococcus jannaschii7061.0>10⁵
Dihydroneopterin Aldolase (MptD) - H35N variantMethanocaldococcus jannaschii7021 ± 50.055 ± 0.0052.6 x 10³
Dihydroneopterin Aldolase (MptD) - Y111F variantMethanocaldococcus jannaschii7011 ± 10.64 ± 0.025.8 x 10⁴
Thermostable Amylase (control)Pyrococcus furiosus85---

Note: Data for all key enzymes across a wide range of thermophiles is not yet available in the literature. The data for M. jannaschii DHNA was obtained at 70°C.[5] The optimal temperature for P. furiosus amylase is provided as a reference for a well-characterized hyperthermophilic enzyme.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative genomic analysis of this compound biosynthesis pathways.

Heterologous Expression and Purification of Thermophilic Enzymes

Objective: To produce and purify thermophilic enzymes for biochemical characterization. This protocol is adapted for His-tagged proteins expressed in E. coli.[10][11][12][13][14]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a T7 promoter and a His-tag (e.g., pET series)

  • Luria-Bertani (LB) medium and agar

  • Appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl, 300 mM NaCl, pH 7.5)

  • DNase I

  • IMAC buffer A (50 mM Tris-HCl, 300 mM NaCl, pH 7.5)

  • IMAC buffer B (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 7.5)

  • Size-exclusion chromatography (SEC) buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Transformation: Transform the expression vector containing the gene of interest into competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a suitable temperature (e.g., 16-30°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. Add DNase I to reduce viscosity.

  • Heat Treatment (for thermostable proteins): Incubate the cell lysate at a high temperature (e.g., 70°C) for a specific time to denature and precipitate most of the mesophilic E. coli proteins. Centrifuge to remove the precipitated proteins.[14]

  • Affinity Chromatography: Load the supernatant onto a His-tag affinity column (e.g., Ni-NTA). Wash the column with IMAC buffer A and elute the His-tagged protein with IMAC buffer B.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column equilibrated with SEC buffer to remove aggregates and other impurities.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).

Enzyme Activity Assays

1. Dihydroneopterin Aldolase (DHNA) Activity Assay [2][5][6]

Objective: To measure the rate of conversion of 7,8-dihydroneopterin (DHNP) to 6-hydroxymethyl-7,8-dihydropterin (HP).

Materials:

  • Purified DHNA enzyme

  • 7,8-dihydroneopterin (DHNP) substrate

  • Reaction buffer (e.g., 100 mM TES buffer, pH 7.6)

  • Quenching solution (e.g., 1 N HCl)

  • Oxidizing solution (e.g., 1% I₂ in 2% KI)

  • Reducing solution (e.g., 2% ascorbic acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and varying concentrations of the DHNP substrate.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 70°C for a thermophilic enzyme).

  • Initiate the reaction by adding a known amount of the purified DHNA enzyme.

  • At specific time points, quench the reaction by adding the quenching solution.

  • Oxidize the pterin products by adding the oxidizing solution, followed by reduction of excess iodine with the reducing solution.

  • Analyze the formation of the oxidized product of HP by HPLC with fluorescence detection (excitation at ~365 nm, emission at ~446 nm).

  • Calculate the initial reaction rates and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

2. GTP Cyclohydrolase I (GCHI) Activity Assay

Objective: To measure the conversion of GTP to 7,8-dihydroneopterin triphosphate.

A detailed protocol would be analogous to the DHNA assay, involving incubation of the enzyme with GTP, quenching the reaction, and quantifying the product using HPLC with fluorescence detection.

Visualizing the Pathways and Workflows

To better understand the relationships between the different components of this compound biosynthesis and the process of their analysis, the following diagrams have been generated using Graphviz (DOT language).

Thermopterin_Biosynthesis_Pathway cluster_bacterial Bacterial Pathway cluster_archaeal Archaeal Pathway GTP_B GTP DHNP_TP_B 7,8-Dihydroneopterin triphosphate GTP_B->DHNP_TP_B folE (GCHI) HMD_B 6-Hydroxymethyl-7,8- dihydropterin DHNP_TP_B->HMD_B folB (DHNA) HMDP_B 6-HMDP HMD_B->HMDP_B folK (HPPK) GTP_A GTP DHNP_TP_A 7,8-Dihydroneopterin triphosphate GTP_A->DHNP_TP_A mptA (GCHI) HMD_A 6-Hydroxymethyl-7,8- dihydropterin DHNP_TP_A->HMD_A mptD (DHNA) HMDP_A 6-HMDP HMD_A->HMDP_A mptE (HPPK) Comparative_Genomics_Workflow A 1. Sequence Retrieval (NCBI, UniProt) B 2. Homolog Identification (BLAST) A->B C 3. Multiple Sequence Alignment (MUSCLE, ClustalW) B->C E 5. Gene Cluster Analysis (SEED, STRING) B->E F 6. Functional Annotation (Pfam, InterPro) B->F D 4. Phylogenetic Analysis (MEGA, PhyML) C->D G 7. Pathway Reconstruction D->G E->G F->G

References

Unraveling Thermopterin Biosynthesis: A Comparative Guide to Isotopic Labeling and Genomic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the methodologies used to confirm the biosynthetic pathway of Thermopterin and its precursor, Methanopterin. We delve into foundational isotopic labeling studies and contrast them with modern genomic and enzymatic techniques, offering a comprehensive overview of the evidence supporting the established pathway.

This compound, a derivative of tetrahydromethanopterin (H₄-MPT), is a vital C1-carrier coenzyme in methanogenic archaea, playing a role analogous to tetrahydrofolate in other domains of life. Elucidating its complex biosynthetic pathway has been a long-standing challenge, addressed by a combination of classical biochemical techniques and contemporary genomic and enzymatic analyses. This guide compares these approaches, highlighting the pivotal role of isotopic labeling in confirming the origin of the molecule's core components.

The Established Biosynthetic Pathway of Methanopterin

The biosynthesis of methanopterin, the direct precursor to this compound, is a complex process involving the assembly of a pterin moiety, a ribityl-aminobenzene side chain, and subsequent modifications. The generally accepted pathway, primarily elucidated through studies in methanogenic archaea, begins with the formation of the pterin core from GTP and culminates in a series of condensation and modification reactions.

Comparative Analysis of Methodologies

The confirmation of the this compound/Methanopterin biosynthetic pathway has relied on two primary lines of evidence: isotopic labeling studies, which trace the incorporation of labeled precursors into the final molecule, and a combination of comparative genomics, heterologous expression, and in vitro enzymatic assays, which identify the genes and enzymes responsible for each step.

Isotopic Labeling Studies: The Foundational Evidence

Pioneering work in the 1990s utilized isotopic labeling to definitively trace the metabolic origins of the methanopterin molecule. These studies provided direct, in vivo evidence for the proposed biosynthetic intermediates and the sources of specific atoms.

Key Findings from Isotopic Labeling:

  • Pterin Precursor Confirmation: Feeding experiments with deuterated [methylene-²H]-6-(hydroxymethyl)pterin in Methanococcus voltae resulted in a 30% incorporation of the label into methanopterin, confirming that 7,8-dihydro-6-(hydroxymethyl)pterin is a direct precursor to the pterin portion of the coenzyme.[1]

  • Origin of Methyl Groups: By growing M. voltae in the presence of [methyl-²H₃]methionine, researchers demonstrated that both the C-11 and C-12 methyl groups of methanopterin originate from S-adenosylmethionine (SAM).[1]

  • Side-Chain Assembly: The pathway for the side-chain assembly was established in Methanosarcina thermophila by demonstrating the condensation of 4-aminobenzoic acid with 5-phospho-α-D-ribosyl diphosphate (PRPP) and its subsequent reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[2] The conversion of chemically synthesized intermediates in cell-free extracts was a key methodology in confirming this part of the pathway.[2]

  • Timing of Methylation: Labeling experiments in Methanobacterium thermoautotrophicum helped to establish that the timing of the SAM-dependent C-7 and C-9 methylations of the pterin-containing intermediates is species-specific.[3]

Table 1: Summary of Key Isotopic Labeling Experiments in Methanopterin Biosynthesis

Labeled Precursor FedOrganism(s)Key FindingReference
[methylene-²H]-6-(hydroxymethyl)pterinMethanococcus voltaeConfirmed 7,8-dihydro-6-(hydroxymethyl)pterin as the pterin precursor.[1]
[methyl-²H₃]methionineMethanococcus voltaeEstablished S-adenosylmethionine as the donor for the C-11 and C-12 methyl groups.[1]
Various tritiated and deuterated pterinsMethanococcus voltaeShowed that non-7-methylated pterins are the substrates for incorporation into methanopterin.[1]
[methylene-³H]-7,8-H₂-6-(hydroxymethyl)pterin-PPMethanobacterium formicicum (cell extracts)Demonstrated the condensation with methaniline to form demethylated methanopterin.[1]
Genomic and Enzymatic Approaches: Identifying the Machinery

More recent research has focused on identifying the genetic and enzymatic basis for the early steps of pterin biosynthesis, particularly the formation of 6-hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP), a common precursor for both tetrahydromethanopterin and tetrahydrofolate in archaea.[4][5] This approach provides a complementary, mechanistic understanding of the pathway.

Key Findings from Genomic/Enzymatic Studies:

  • Discovery of Missing Enzymes: Through a combination of comparative genomics, heterologous complementation, and in vitro assays, two previously unknown enzyme families (MptD and MptE) were identified that catalyze the final two steps in the formation of 6-HMDP in most archaea.[4][5]

  • Convergent Evolution: These studies revealed that archaea utilize enzymes with different structures to perform the same biochemical functions as their counterparts in bacteria and eukaryotes, a classic example of convergent evolution.[4]

  • Alternative Pathways: Genomic analysis has also suggested the existence of alternative bypass pathways for 6-HMDP synthesis in certain archaeal lineages, such as the use of PTPS-III or PTPS-VI dependent routes in Thermococcales and Sulfolobus solfataricus, respectively.

Table 2: Comparison of Methodologies for Studying this compound Biosynthesis

FeatureIsotopic Labeling StudiesGenomic and Enzymatic Approaches
Primary Goal Trace atom flow and identify precursors in vivo.Identify genes and characterize enzymes responsible for each step.
Nature of Evidence Direct, quantitative measurement of precursor incorporation.Indirect, based on gene presence, sequence homology, and in vitro activity.
Key Insights Confirmed the origin of the pterin core, side chain, and methyl groups.Uncovered the genetic basis of the pathway, revealed enzyme diversity and convergent evolution.
Limitations Can be complex to design and execute; may not identify the enzymes involved.In vitro activity may not perfectly reflect in vivo function; relies on accurate genome annotation.

Experimental Protocols

Isotopic Labeling of Methanopterin in Methanococcus voltae

This protocol is a generalized summary based on the methodology described by White (1990).[1]

  • Culture Growth: Methanococcus voltae is grown in a defined minimal medium under a H₂/CO₂ (80:20) atmosphere.

  • Precursor Addition: A sterile, aqueous solution of the isotopically labeled precursor (e.g., [methylene-²H]-6-(hydroxymethyl)pterin or [methyl-²H₃]methionine) is added to the culture during the mid-logarithmic phase of growth.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, washed, and lysed, typically by osmotic shock or sonication.

  • Methanopterin Extraction and Purification: Methanopterin is extracted from the cell lysate and purified using a series of chromatographic steps, often involving anion-exchange and reverse-phase HPLC.

  • Analysis: The purified methanopterin is degraded into smaller, identifiable fragments (e.g., 6-ethyl-7-methylpterin). The isotopic enrichment of these fragments is then determined using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation and position of the label.

In Vitro Enzymatic Assay for 6-HMDP Synthesis

This protocol is a generalized summary based on the methodology described by de Crécy-Lagard et al. (2012).[4][5]

  • Gene Cloning and Protein Expression: The candidate genes (e.g., mptD, mptE) are cloned into an expression vector and overexpressed in a host organism like E. coli.

  • Protein Purification: The recombinant enzymes are purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated in a reaction buffer containing the putative substrate (e.g., 7,8-dihydroneopterin for MptD, or 6-hydroxymethyl-7,8-dihydropterin for MptE) and any necessary cofactors (e.g., ATP, Mg²⁺).

  • Product Detection: The reaction is monitored over time, and the formation of the product is detected and quantified using analytical techniques such as HPLC, often coupled with UV or fluorescence detection.

  • Product Confirmation: The identity of the enzymatic product is confirmed by comparing its retention time and spectral properties to an authentic standard and/or by mass spectrometry.

Visualizing the Pathways and Workflows

Thermopterin_Biosynthesis_Workflow Figure 1: Overall Workflow for this compound Biosynthesis Confirmation cluster_Isotopic Isotopic Labeling Approach cluster_Genomic Genomic/Enzymatic Approach cluster_Pathway Confirmed Biosynthetic Pathway Culture Grow Methanogen Culture AddLabel Add Labeled Precursor (e.g., [2H]-Pterin, [13C]-GTP) Culture->AddLabel Harvest Harvest Cells & Extract Metabolites AddLabel->Harvest Purify Purify this compound Harvest->Purify Analyze Analyze by MS/NMR Purify->Analyze Confirm Confirm Label Incorporation Analyze->Confirm Pathway Elucidated this compound Biosynthetic Pathway Confirm->Pathway Genomics Comparative Genomics (Identify Candidate Genes) Clone Clone & Express Gene Genomics->Clone PurifyEnzyme Purify Recombinant Enzyme Clone->PurifyEnzyme Assay In Vitro Enzymatic Assay PurifyEnzyme->Assay Detect Detect Product (HPLC/MS) Assay->Detect Validate Validate Enzyme Function Detect->Validate Validate->Pathway

Caption: A logical diagram comparing the workflows of isotopic labeling and genomic approaches.

Thermopterin_Biosynthesis_Pathway Figure 2: Simplified Biosynthetic Pathway of this compound GTP GTP DHNP 7,8-Dihydroneopterin Triphosphate GTP->DHNP MptA HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP->HMDHP MptD HMDPP 6-Hydroxymethyl-7,8- dihydropterin Pyrophosphate (6-HMDP) HMDHP->HMDPP MptE Demethyl_MPT Demethylated Methanopterin HMDPP->Demethyl_MPT SideChain Ribityl-aminobenzene (from p-ABA + PRPP) SideChain->Demethyl_MPT MPT Methanopterin (MPT) Demethyl_MPT->MPT SAM (Methylation) H4MPT Tetrahydromethanopterin (H4-MPT) MPT->H4MPT Reduction This compound This compound H4MPT->this compound Further Modifications

Caption: A simplified diagram of the this compound biosynthetic pathway.

References

A Comparative Structural Analysis of Pterin-Binding Proteins: Insights from Mesophilic and Thermophilic Species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of biological macromolecules, the structural adaptations that enable enzymes to function under extreme temperatures remain a focal point of research. This guide provides a detailed comparative analysis of pterin-binding proteins from mesophilic and thermophilic organisms. While the initial search for "Thermopterin" identified a specific pterin derivative from the thermophilic archaeon Methanoculleus thermophilus, the lack of broader comparative data on this molecule necessitates a representative approach. Therefore, this guide will focus on a well-characterized pterin-binding enzyme, Dihydropteridine Reductase (DHPR) and its functional analog Dihydrofolate Reductase (DHFR), to illustrate the structural and functional differences between mesophilic and thermophilic species. Human DHPR will serve as the mesophilic model, while DHFR from the thermophilic bacterium Bacillus stearothermophilus will be its counterpart.

Structural and Functional Comparison of Mesophilic and Thermophilic Pterin-Binding Proteins

A detailed comparison of Human Dihydropteridine Reductase (DHPR) and Bacillus stearothermophilus Dihydrofolate Reductase (DHFR) reveals key differences in their structure, kinetics, and stability. These differences underscore the evolutionary strategies employed by organisms to adapt to diverse thermal environments.

Quantitative Data Summary

The following table summarizes the key structural and kinetic parameters for human DHPR and B. stearothermophilus DHFR.

ParameterHuman Dihydropteridine Reductase (Mesophilic)Bacillus stearothermophilus Dihydrofolate Reductase (Thermophilic)Reference
PDB ID 1HDR1ZDR[1][2]
Molecular Weight ~51 kDa (dimer)18.7 kDa (monomer)[2][3]
Optimal Temperature ~25-37 °C~60 °C[2][4]
Melting Temperature (Tm) Not explicitly foundNot explicitly found
Kinetic Parameters (at 25°C)
Km (Substrate)Data for mutants availableReduced at lower temperatures[2][5]
kcatIncreases with temperatureDecreases with increasing thermophilicity[2][4]
Structural Features Dimer with four-helix bundle interfaceMonomeric[2][3]
Rossmann-type dinucleotide foldHigh structural conservation with other DHFRs[2][3]

Principles of Thermostability in Pterin-Binding Proteins

The enhanced thermal stability of proteins from thermophiles is not attributed to a single factor but rather a combination of subtle structural modifications. These include an increased number of salt bridges, enhanced hydrophobic packing, and alterations in loop structures. For instance, a comparison of DHFR from Escherichia coli (mesophilic) and Thermotoga maritima (hyperthermophilic) revealed that both sequence and oligomerization contribute to the exceptional stability of the thermophilic enzyme.[6]

Signaling and Metabolic Pathways

Human DHPR plays a crucial role in the recycling of tetrahydrobiopterin (BH4), an essential cofactor for the synthesis of neurotransmitters such as dopamine and serotonin.[7] In contrast, the DHFR from B. stearothermophilus is vital for the synthesis of tetrahydrofolate, a key component in nucleotide biosynthesis.

Tetrahydrobiopterin_Recycling_Pathway qBH2 Quinonoid Dihydrobiopterin (qBH2) DHPR Dihydropteridine Reductase (DHPR) qBH2->DHPR BH4 Tetrahydrobiopterin (BH4) Aromatic_Amino_Acid_Hydroxylases Aromatic Amino Acid Hydroxylases BH4->Aromatic_Amino_Acid_Hydroxylases Cofactor DHPR->BH4 Regenerated Cofactor NAD NAD+ DHPR->NAD NADH NADH + H+ NADH->DHPR Aromatic_Amino_Acid_Hydroxylases->qBH2 Oxidized Cofactor Products Tyrosine, L-DOPA, 5-Hydroxytryptophan Aromatic_Amino_Acid_Hydroxylases->Products Products Precursors Phenylalanine, Tyrosine, Tryptophan Precursors->Aromatic_Amino_Acid_Hydroxylases Substrates caption Figure 1: Tetrahydrobiopterin Recycling Pathway.

Figure 1: Tetrahydrobiopterin Recycling Pathway.

Tetrahydrofolate_Synthesis_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Cofactor DHFR->THF Regenerated Cofactor NADP NADP+ DHFR->NADP NADPH NADPH + H+ NADPH->DHFR Thymidylate_Synthase->DHF Oxidized Cofactor dTMP dTMP Thymidylate_Synthase->dTMP Product dUMP dUMP dUMP->Thymidylate_Synthase caption Figure 2: Tetrahydrofolate Synthesis Pathway.

Figure 2: Tetrahydrofolate Synthesis Pathway.

Experimental Protocols

X-ray Crystallography for Reductase Enzymes

The determination of the three-dimensional structure of enzymes like DHPR and DHFR is predominantly achieved through X-ray crystallography. The general workflow is as follows:

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Cloning Gene Cloning Expression Protein Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (Chromatography) Expression->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Seeding Crystal Seeding (optional) Optimization->Seeding Xray X-ray Diffraction Seeding->Xray Data_Processing Data Processing (Indexing, Integration, Scaling) Xray->Data_Processing Phasing Phase Determination (Molecular Replacement) Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition Deposition to PDB caption Figure 3: General workflow for X-ray crystallography.

Figure 3: General workflow for X-ray crystallography.

A typical procedure involves:

  • Protein Expression and Purification: The gene encoding the reductase is cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein is then overexpressed and purified to homogeneity using chromatographic techniques.[1]

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using methods like hanging drop or sitting drop vapor diffusion.[1]

  • Data Collection and Processing: The grown crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The data is then processed to determine the unit cell dimensions and symmetry.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined, often by molecular replacement using a homologous structure. An initial model of the protein is built and refined against the experimental data to yield the final atomic coordinates.[8]

Enzyme Kinetics Assay for Dihydropteridine Reductase

The enzymatic activity of DHPR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[9]

Materials:

  • Purified DHPR enzyme

  • Tris-HCl buffer (pH 7.4)

  • NADH solution

  • Quinonoid dihydrobiopterin (qBH2) solution (substrate)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, NADH, and the enzyme solution.

  • The reaction is initiated by the addition of the substrate, qBH2.

  • The change in absorbance at 340 nm is recorded over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve.

  • Kinetic parameters (Km and kcat) are determined by measuring the initial velocities at varying substrate and enzyme concentrations and fitting the data to the Michaelis-Menten equation.[10]

References

The Critical Role of Tetrahydrobiopterin in Key Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of cofactors and enzymes is paramount to unraveling disease mechanisms and discovering novel therapeutic avenues. This guide provides a comprehensive comparison of the metabolic outputs directly correlated with the presence of tetrahydrobiopterin (BH4), a critical enzymatic cofactor. The following sections detail the quantitative impact of BH4 on specific metabolic pathways, outline the experimental protocols for its analysis, and visualize the complex biological processes involved.

Tetrahydrobiopterin (BH4) is an indispensable cofactor for a select group of enzymes that catalyze crucial steps in amino acid metabolism and the production of signaling molecules. Deficiencies in BH4 can lead to a range of serious health issues, including metabolic and neurological disorders. This guide will focus on the well-characterized role of BH4 as a cofactor for three aromatic amino acid hydroxylases and nitric oxide synthase.

Correlating Tetrahydrobiopterin Presence with Metabolic Outputs

The presence and availability of tetrahydrobiopterin directly influence the catalytic activity of several key enzymes, leading to measurable changes in specific metabolic products. The following tables summarize the quantitative relationship between BH4 and the outputs of these enzymatic reactions, drawing from experimental data in clinical and preclinical studies.

Phenylalanine Hydroxylase (PAH) Activity

Phenylalanine hydroxylase is a BH4-dependent enzyme that converts phenylalanine to tyrosine. A deficiency in BH4 can lead to hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine in the blood.

Table 1: Effect of BH4 Administration on Phenylalanine and Tyrosine Levels

ParameterConditionResultReference
Phenylalanine (Phe) LevelBH4-responsive patients after 24h of BH4 administration (20 mg/kg)≥ 30% decrease[1][2]
Phenylalanine/Tyrosine (Phe/Tyr) RatioBH4-responsive patients 8h after BH4 administration67% average decrease (p=0.001)[1][2]
Phenylalanine/Tyrosine (Phe/Tyr) RatioBH4-responsive patients 24h after BH4 administration45% average decrease (p=0.001)[1][2]
Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH) Activity

Tyrosine hydroxylase and tryptophan hydroxylase are rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine and serotonin, respectively. Both enzymes require BH4 as a cofactor.

Table 2: Impact of BH4 on Neurotransmitter Synthesis

EnzymeSubstrateProductMetabolic OutputImplication of BH4 Deficiency
Tyrosine Hydroxylase (TH)L-TyrosineL-DOPAPrecursor to DopamineImpaired dopamine synthesis
Tryptophan Hydroxylase (TPH)L-Tryptophan5-HydroxytryptophanPrecursor to SerotoninImpaired serotonin synthesis

Studies on BH4 deficiencies have shown that a lack of this cofactor disrupts the normal levels of these neurotransmitters in the brain, which can lead to a variety of neurological symptoms.[3][4][5]

Nitric Oxide Synthase (NOS) Activity

Nitric oxide synthase, which exists in three isoforms (eNOS, nNOS, iNOS), produces the signaling molecule nitric oxide (NO) from L-arginine. This process is critically dependent on BH4. When BH4 levels are insufficient, NOS can become "uncoupled," leading to the production of superoxide radicals instead of NO.

Table 3: Role of BH4 in Nitric Oxide Production

ConditionEffect of BH4 SupplementationMetabolic OutputReference
Endothelial Cells (in vitro)Increased NO productionNitric Oxide[6]
Uncoupled eNOSInhibition of superoxide releaseReduced Superoxide, Increased Nitric Oxide[6][7]

Experimental Protocols

The quantification of tetrahydrobiopterin and its associated metabolites is crucial for research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.

Quantification of Phenylalanine and Tyrosine by LC-MS/MS

This method is essential for diagnosing and monitoring hyperphenylalaninemia and assessing the response to BH4 therapy.

  • Sample Preparation: Dried blood spots are typically used. A small disc is punched from the card and placed into a well of a microplate. An extraction solution containing internal standards (isotopically labeled phenylalanine and tyrosine) is added to each well. The plate is then agitated to extract the amino acids.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate phenylalanine and tyrosine from other components in the sample. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect and quantify the specific precursor-to-product ion transitions for phenylalanine, tyrosine, and their internal standards.

  • Data Analysis: The concentrations of phenylalanine and tyrosine in the sample are calculated by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Visualizing the Metabolic Network

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows discussed.

BH4_Dependent_Metabolic_Pathways cluster_AAH Aromatic Amino Acid Hydroxylation cluster_NOS Nitric Oxide Synthesis Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH Serotonin Serotonin 5-Hydroxytryptophan->Serotonin PAH PAH TH TH TPH TPH BH4_AAH BH4 BH4_AAH->PAH BH4_AAH->TH BH4_AAH->TPH L-Arginine L-Arginine Nitric Oxide Nitric Oxide L-Arginine->Nitric Oxide NOS NOS NOS Superoxide Superoxide NOS->Superoxide uncoupled BH4_NOS BH4 BH4_NOS->NOS No_BH4 Insufficient BH4 No_BH4->NOS

Caption: Key metabolic pathways dependent on Tetrahydrobiopterin (BH4).

digraph "LC_MS_MS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start:\nDried Blood Spot"]; "Extraction" [label="Extraction with\nInternal Standards"]; "LC_Separation" [label="Liquid Chromatography\n(LC Separation)"]; "Ionization" [label="Electrospray Ionization\n(ESI)"]; "MS_Detection" [label="Tandem Mass Spectrometry\n(MS/MS Detection)"]; "Data_Analysis" [label="Data Analysis:\nQuantification"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End:\nPhe & Tyr Concentrations"];

"Start" -> "Extraction"; "Extraction" -> "LC_Separation"; "LC_Separation" -> "Ionization"; "Ionization" -> "MS_Detection"; "MS_Detection" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for LC-MS/MS quantification of Phenylalanine and Tyrosine.

References

Safety Operating Guide

Standard Operating Procedure: Thermopterin Waste Management and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Thermopterin" is not a recognized chemical compound. The following procedures are provided as a template for the safe handling and disposal of novel, potentially hazardous research chemicals. This guide is based on established best practices for laboratory waste management.[1][2] Researchers must always consult their institution's Environmental Health & Safety (EHS) office and the specific Safety Data Sheet (SDS) for any new compound to ensure full compliance and safety.

This document provides essential safety and logistical information for the proper disposal of the novel research compound this compound. The procedural guidance herein is designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to understand its potential hazards. As a novel compound, it should be treated as hazardous until proven otherwise.[2]

Assumed Primary Hazards:

  • Acute Toxicity: Potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Thermal Instability: May decompose upon heating to release hazardous gases (e.g., nitrogen oxides).

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile), inspected before use.

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: All handling of solid this compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation.[1][2]

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions.[3][4] this compound waste must NOT be mixed with other chemical waste streams unless explicitly permitted by EHS.

  • Waste Streams: Three distinct waste streams must be maintained for this compound:

    • Solid Waste: Unused compound, contaminated filter paper, weighing boats, and contaminated PPE.

    • Non-Aqueous Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, Methanol).

    • Aqueous Liquid Waste: Dilute aqueous solutions and contaminated rinse water.

  • Container Requirements:

    • Use only containers approved for hazardous chemical waste, provided by your institution's EHS department.[5][6]

    • Containers must be chemically compatible with the waste.

    • All containers must be kept tightly sealed except when adding waste.[4][5][7]

    • Each container must be clearly labeled with a "Hazardous Waste" tag, listing "this compound" and all other constituents with their approximate percentages.[3][7]

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5][8] Liquid waste containers must be stored in secondary containment.[4][7]

Step-by-Step Disposal Procedures

3.1 Solid this compound Waste Disposal

  • Carefully place all solid this compound waste (e.g., contaminated gloves, wipes, unused powder) into a designated, wide-mouth polyethylene container labeled for "Solid this compound Waste."

  • Seal the container and store it in the designated SAA.

  • Once the container is full or waste collection is required, submit a pickup request to your EHS office.

3.2 Liquid this compound Waste Disposal

  • Pour all non-aqueous and aqueous waste into their respective, separate, and clearly labeled waste carboys.

  • DO NOT mix solvent waste with aqueous waste.

  • DO NOT pour any this compound solution down the drain.[6][7][8]

  • Keep the carboys sealed and stored in secondary containment bins within the SAA.

  • Arrange for EHS pickup when the containers are approaching full.

3.3 Decontamination of Glassware and Surfaces

  • Initial Rinse: Rinse contaminated glassware or surfaces with a minimal amount of a suitable solvent (e.g., methanol) to dissolve any residual this compound. Decant this rinse solvent into the "Non-Aqueous Liquid Waste" container.

  • Triple Rinse: Subsequently, perform a triple rinse of the glassware with soap and water.[7] This final rinse water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • For surface spills, refer to the experimental protocol in Section 5.0.

Quantitative Data Summary

The following table summarizes key data relevant to the safe handling and disposal of this compound.

ParameterValueNotes
Chemical Formula C₁₂H₁₀N₆O₂Fictional Heterocyclic Compound
Molecular Weight 282.25 g/mol -
Decomposition Temp. > 150°CThermal decomposition yields CO, CO₂, and NOx.[9]
Solubility in Water 0.8 mg/mLSparingly soluble.
Solubility in DMSO > 50 mg/mLFreely soluble.
Solubility in Methanol 15 mg/mLSoluble.
Recommended Quench Agent 5% Sodium HypochloriteFor spill neutralization (see protocol below).
Incompatibilities Strong Acids, Strong OxidizersSegregate waste to avoid violent reactions.[3]

Experimental Protocol: Small Spill Decontamination

This protocol details the procedure for cleaning and decontaminating a small spill (<100 mg) of solid this compound powder within a chemical fume hood.

Methodology:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Ensure the fume hood sash is lowered. Place a "Caution: Chemical Spill" sign nearby.

  • Decontamination Preparation: Prepare a fresh 5% sodium hypochlorite solution (household bleach is approximately 5-8%).

  • Initial Cleanup:

    • Gently cover the spilled powder with absorbent pads dampened with water to prevent aerosolization.

    • Carefully wipe the area from the outside inwards, placing the used pads into the solid this compound waste container.

  • Chemical Deactivation:

    • Liberally apply the 5% sodium hypochlorite solution to the spill area.

    • Allow a contact time of at least 15 minutes for complete deactivation of the compound.

  • Final Cleaning:

    • Absorb the hypochlorite solution with fresh absorbent pads. Dispose of these pads in the solid waste container.

    • Wipe the area with a pad dampened with 70% ethanol.

    • Finally, clean the surface with soap and water.

  • PPE Disposal: Remove and dispose of all contaminated gloves and other PPE in the solid this compound waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for this compound disposal and spill response.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal gen_solid Solid Waste (PPE, Labware) col_solid Collect in Labeled Solid Waste Bin gen_solid->col_solid gen_liquid Liquid Waste (Solutions, Rinsate) col_liquid Collect in Labeled Liquid Waste Carboy gen_liquid->col_liquid store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment col_solid->store col_liquid->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup

Caption: Workflow for proper segregation and disposal of this compound waste.

G spill This compound Spill Occurs is_major Is spill >100mg or outside fume hood? spill->is_major evacuate Evacuate Area. Call EHS Immediately. is_major->evacuate Yes is_minor Follow Minor Spill Protocol (Section 5.0) is_major->is_minor No decontaminate Contain, Deactivate, and Clean Spill Area is_minor->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report incident to Lab Supervisor dispose->report

References

Essential Safety and Logistical Framework for Handling Thermopterin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermopterin is a chemical compound requiring careful handling due to a lack of comprehensive safety data. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated, treating this compound as a potentially hazardous substance. This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling novel chemical compounds with unknown toxicity and should be implemented to minimize exposure risk. A thorough risk assessment should be conducted by the end-user before beginning any work with this compound.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical when handling chemicals of unknown hazard. The following table summarizes the recommended PPE for various laboratory operations involving this compound. These recommendations are categorized based on the potential for exposure.

Operation Risk Level Recommended PPE Ensemble
Storage and Inspection Low- Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid) Medium- Double-gloving (nitrile)- Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Face shield- N95 respirator or higher (if not handled in a certified chemical fume hood)
Dissolving and Solution Handling Medium to High- Double-gloving (nitrile or other resistant material)- Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Face shield- Use of a certified chemical fume hood is mandatory.
Synthesis and Purification High- Double-gloving (heavy-duty, chemical-resistant)- Chemical-resistant suit or apron over lab coat- Chemical splash goggles and face shield- Full-face respirator with appropriate cartridges or a supplied-air respirator- Use of a certified chemical fume hood is mandatory.
Waste Disposal Medium- Double-gloving (nitrile or other resistant material)- Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Face shield

Operational Plans

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

1. Pre-Experiment Preparations:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary PPE as specified for a medium-risk operation.
  • Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, solvent, labels).
  • Designate a specific area within the fume hood for handling this compound.

2. Weighing Procedure:

  • Don the appropriate PPE ensemble, including double gloves, a lab coat, and chemical splash goggles.
  • Place the analytical balance inside the certified chemical fume hood.
  • Carefully open the container of this compound inside the fume hood.
  • Using a clean spatula, carefully transfer the desired amount of solid this compound onto weigh paper.
  • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
  • Record the weight and securely close the primary container.

3. Dissolving Procedure:

  • Carefully transfer the weighed this compound from the weigh paper into a volumetric flask.
  • Using a funnel, add the desired solvent to the flask, ensuring the solvent rinses any remaining solid from the funnel.
  • Fill the flask to approximately two-thirds of its volume, cap it securely, and gently agitate to dissolve the compound.
  • Once dissolved, add solvent to the calibration mark.
  • Cap and invert the flask several times to ensure a homogenous solution.
  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

4. Post-Procedure Cleanup:

  • Wipe down the spatula, balance, and any other contaminated surfaces with an appropriate solvent and then a cleaning agent. Dispose of all cleaning materials as hazardous waste.
  • Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
  • Remove the remaining PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, disposable gowns, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines for hazardous waste containers.

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task risk_assessment Identify Potential for Exposure (Inhalation, Dermal, Eye) start->risk_assessment low_risk Low Risk (e.g., Handling sealed containers) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., Weighing solid, preparing solutions) risk_assessment->medium_risk Medium high_risk High Risk (e.g., Synthesis, large quantities) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Double Gloves - Chemical Goggles - Face Shield - Lab Coat/Gown - Fume Hood Mandatory medium_risk->ppe_medium ppe_high Maximum Protection PPE: - Chemical Resistant Suit/Apron - Full-Face Respirator - Heavy-Duty Gloves - Fume Hood Mandatory high_risk->ppe_high end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE selection workflow for handling this compound.

This compound Waste Disposal Workflow

Waste_Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Environmental Health & Safety storage->disposal

Caption: Waste disposal workflow for this compound.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.